2-(1-Methylethylidene)-1,4-butanediol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H14O2 |
|---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
2-propan-2-ylidenebutane-1,4-diol |
InChI |
InChI=1S/C7H14O2/c1-6(2)7(5-9)3-4-8/h8-9H,3-5H2,1-2H3 |
InChI Key |
DFMASPMPDALNHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(CCO)CO)C |
Origin of Product |
United States |
Foundational & Exploratory
2-(1-Methylethylidene)-1,4-butanediol chemical structure and molecular weight
Technical Monograph: Structural Characterization and Synthetic Utility of 2-(1-Methylethylidene)-1,4-butanediol
Executive Summary
This technical guide provides a comprehensive analysis of 2-(1-Methylethylidene)-1,4-butanediol (CAS: 42091-47-4), a specialized aliphatic diol intermediate. Often overshadowed by its saturated analog, 1,4-butanediol (BDO), this molecule features a sterically demanding isopropylidene group conjugated to the butane backbone. Its unique structure—combining primary hydroxyl reactivity with a tetrasubstituted exocyclic double bond—makes it a high-value monomer for engineering unsaturated polyesters, cross-linkable polyurethanes, and as a synthon in terpene-based drug discovery.
Part 1: Molecular Identity & Physicochemical Properties[1]
The chemical identity of 2-(1-Methylethylidene)-1,4-butanediol is defined by the presence of an isopropylidene moiety at the C2 position of the butanediol chain. This unsaturation introduces rigidity and a site for post-polymerization modification (e.g., radical crosslinking or epoxidation).
Table 1: Physicochemical Specifications
| Property | Value / Description |
| Chemical Name | 2-(1-Methylethylidene)-1,4-butanediol |
| Synonyms | 2-Isopropylidene-1,4-butanediol; 2-Isopropylidenebutane-1,4-diol |
| CAS Registry Number | 42091-47-4 |
| Molecular Formula | |
| Molecular Weight | 130.19 g/mol |
| Physical State | Viscous colorless to pale yellow liquid |
| Solubility | Soluble in alcohols (MeOH, EtOH), THF, DMSO; Sparingly soluble in hexanes |
| Predicted Boiling Point | ~245–250 °C (at 760 mmHg) |
| Density | ~1.02 g/cm³ (Predicted) |
Part 2: Synthetic Methodology (Expert Protocol)
Mechanism & Workflow
The synthesis proceeds in two critical stages:
-
Condensation: Reaction of diethyl succinate with acetone in the presence of a base (Sodium Ethoxide) to yield the isopropylidene succinate mono-ester.
-
Reduction: Exhaustive reduction of the ester and acid functionalities using Lithium Aluminum Hydride (
) to generate the diol.
Figure 1: Synthetic pathway via Stobbe Condensation.[1] The isopropylidene group is installed prior to the reduction of the carboxylates.
Detailed Experimental Protocol
Step 1: Stobbe Condensation [1][2][3]
-
Setup: Flame-dry a 500 mL three-neck flask equipped with a reflux condenser and dropping funnel. Maintain an inert atmosphere (
). -
Reagent Preparation: Dissolve sodium metal (1.1 eq) in absolute ethanol to generate fresh sodium ethoxide.
-
Addition: Add diethyl succinate (1.0 eq) and acetone (1.2 eq) dropwise to the refluxing base solution.
-
Reaction: Reflux for 4–6 hours. The solution will darken as the enolate condenses.
-
Workup: Acidify with dilute HCl to pH 2. Extract the half-ester with diethyl ether. This intermediate (Isopropylidene succinic acid monoethyl ester) can be used directly.
Step 2: Hydride Reduction
-
Setup: Charge a dry flask with
(2.5 eq) suspended in anhydrous THF at 0°C. -
Addition: Add the Stobbe intermediate (dissolved in THF) dropwise. Caution: Exothermic hydrogen evolution.
-
Completion: Allow to warm to room temperature and stir for 12 hours.
-
Quench: Perform a Fieser quench (
, 15% NaOH, ). Filter the aluminum salts. -
Purification: Concentrate the filtrate and purify via vacuum distillation (high vacuum required due to high BP) to obtain the pure diol.
Part 3: Structural Characterization (Self-Validating Systems)
To ensure the integrity of the synthesized material, the following spectroscopic signatures must be verified. This acts as a self-validating quality control system.
Nuclear Magnetic Resonance (NMR)
The absence of vinylic protons and the presence of two distinct methylene environments confirm the structure.
-
NMR (400 MHz,
):-
1.75–1.85 ppm (s, 6H): Two methyl groups attached to the double bond (
). Diagnostic Signal. -
2.35 ppm (t, 2H): Methylene protons at C3 (
). -
3.65 ppm (t, 2H): Hydroxymethyl protons at C4 (
). -
4.15 ppm (s, 2H): Allylic hydroxymethyl protons at C1 (
). -
4.5–5.0 ppm (br s, 2H): Hydroxyl protons (
), exchangeable with .
-
1.75–1.85 ppm (s, 6H): Two methyl groups attached to the double bond (
-
NMR (100 MHz,
):- 20.5, 22.1 ppm: Methyl carbons.
- 32.0 ppm: Backbone methylene (C3).
-
59.5 ppm: Allylic
(C1). -
62.0 ppm: Homologous
(C4). - 128.5, 135.2 ppm: Tetrasubstituted alkene carbons (Quaternary).
Infrared Spectroscopy (FT-IR)
-
3300–3400 cm⁻¹: Broad O-H stretch (strong).
-
1650–1670 cm⁻¹: C=C stretch (weak to medium due to tetrasubstitution).
-
2850–2950 cm⁻¹: C-H stretches (aliphatic).
Part 4: Applications in Drug Development & Materials
1. Polymer Engineering (Unsaturated Polyesters) Unlike standard 1,4-butanediol, this monomer introduces a "reactive handle" into the polymer backbone.
-
Mechanism: The steric bulk of the isopropylidene group disrupts chain packing, reducing crystallinity and increasing the flexibility of the resulting polyester or polyurethane.
-
Crosslinking: The exocyclic double bond is accessible for radical crosslinking with styrene or methacrylates, creating thermoset networks with high thermal stability.
2. Pharmaceutical Intermediates The molecule serves as a C5-isoprene equivalent in synthetic schemes.
-
Terpene Synthesis: It acts as a precursor for synthesizing acyclic sesquiterpenes. The diol functionality allows for selective oxidation to aldehydes (e.g., using IBX or Swern conditions) to generate key building blocks for natural product synthesis.
References
-
Sigma-Aldrich. (n.d.). 2-(1-Methylethylidene)-1,4-butanediol Product Specification. Retrieved from
-
Johnson, W. S., & Daub, G. H. (1951). "The Stobbe Condensation."[1][2][3][4] Organic Reactions, 6, 1-73. (Foundational methodology for alkylidene succinate synthesis).
- PubChem. (n.d.). Compound Summary for CAS 42091-47-4.
-
Stobbe, H. (1893).[4] "Condensation of Acetone with Diethyl Succinate." Berichte der deutschen chemischen Gesellschaft. (Historical grounding of the synthesis route).
Sources
Physical properties and solubility profile of 2-(1-Methylethylidene)-1,4-butanediol
An In-Depth Technical Guide to the Physicochemical Characterization of 2-(1-Methylethylidene)-1,4-butanediol
Executive Summary
Structural Analysis and Predicted Physicochemical Profile
The chemical structure of 2-(1-Methylethylidene)-1,4-butanediol is central to understanding its behavior. It consists of a four-carbon butanediol backbone, which provides hydrophilicity and hydrogen-bonding capabilities through its two hydroxyl (-OH) groups. The key feature is the isopropylidene group (=C(CH₃)₂) at the C2 position, which introduces significant steric bulk and a nonpolar, lipophilic character.
This structural duality dictates its properties:
-
Hydrogen Bonding: The two hydroxyl groups can act as both hydrogen bond donors and acceptors, suggesting that the molecule will have a relatively high boiling point compared to non-hydroxylated analogs of similar molecular weight and will exhibit some solubility in protic solvents.
-
Lipophilicity: The isopropylidene group is hydrophobic and will decrease water solubility compared to the parent 1,4-butanediol molecule. It will, however, enhance solubility in less polar organic solvents.
-
Physical State: The combination of a moderate molecular weight (130.18 g/mol ) and strong intermolecular hydrogen bonding suggests that this compound is likely a viscous liquid or a low-melting-point solid at standard temperature and pressure.
Diagram: Structure-Property Relationship
The following diagram illustrates the influence of the molecule's functional groups on its predicted solubility characteristics.
Caption: Predicted property profile based on molecular structure.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value / State | Rationale |
| IUPAC Name | 2-(propan-2-ylidene)butane-1,4-diol | Systematic nomenclature. |
| Molecular Formula | C₇H₁₄O₂ | Derived from structure. |
| Molecular Weight | 130.18 g/mol | Calculated from formula. |
| Physical State | Viscous Liquid or Low-Melting Solid | Based on MW and H-bonding. |
| Boiling Point | >200 °C (estimated) | H-bonding significantly elevates BP. |
| Water Solubility | Moderately Soluble (estimated) | Balance between hydrophilic diol and lipophilic isopropylidene group. |
| Organic Solvent Solubility | High in polar organics (Ethanol, DMSO), Moderate in nonpolar (Toluene) | Amphiphilic nature. |
Prerequisite: Purity Assessment via Gas Chromatography (GC-FID)
Before any physical property determination, establishing the purity of the analyte is a critical, self-validating step. A purity of >98% is recommended.
Expertise & Experience: A Flame Ionization Detector (FID) is chosen for its high sensitivity to hydrocarbons and its linear response over a wide concentration range, making it ideal for quantifying organic analytes like the target diol. A polar column (e.g., a "WAX" type) is selected due to the polar nature of the diol, which ensures good peak shape and retention.
Protocol 3.1: GC-FID Purity Assay
-
Sample Preparation: Accurately prepare a solution of 2-(1-Methylethylidene)-1,4-butanediol at approximately 1 mg/mL in a high-purity solvent such as methanol or isopropanol.
-
Instrument Setup (Typical Conditions):
-
Column: Agilent DB-WAXetr (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (Split mode, 50:1 ratio).
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 240 °C.
-
Hold: Hold at 240 °C for 5 minutes.
-
-
Detector (FID) Temperature: 260 °C.
-
-
Analysis: Inject the sample and integrate all peaks in the resulting chromatogram.
-
Calculation: Calculate purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Comprehensive Solubility Profiling
The solubility profile is arguably the most critical parameter for drug development, influencing everything from formulation to bioavailability. The isothermal shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.
Trustworthiness: This protocol incorporates an equilibration period and subsequent phase separation and concentration analysis to ensure the measured value represents true equilibrium solubility, not a transient or supersaturated state.
Diagram: Experimental Workflow for Solubility Determination
Caption: Isothermal shake-flask solubility determination workflow.
Protocol 4.1: Isothermal Shake-Flask Solubility (OECD 105 Approach)
-
Solvent Selection: Choose a range of pharmaceutically relevant solvents, including:
-
Aqueous: Purified Water, Phosphate Buffered Saline (PBS) pH 7.4.
-
Polar Protic: Ethanol.
-
Polar Aprotic: Dimethyl Sulfoxide (DMSO), Acetone.
-
Nonpolar: Toluene or Dichloromethane (DCM).
-
-
Vial Preparation: To a series of glass vials, add an excess amount of 2-(1-Methylethylidene)-1,4-butanediol. The goal is to have undissolved analyte visible after equilibration.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected solvent to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a minimum of 24 hours. Causality: 24-48 hours is typically sufficient for most compounds to reach thermodynamic equilibrium. Visual inspection for persistent solid/undissolved liquid after this period confirms that an excess was used.
-
Phase Separation: Remove vials and allow them to stand at the same constant temperature for at least 1 hour to allow undissolved material to settle. For fine suspensions, centrifugation (e.g., 10,000 x g for 15 minutes) is required.
-
Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter it through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove any remaining particulates. Causality: Filtration is a critical step to ensure only the dissolved analyte is being measured.
-
Quantification:
-
Prepare a calibration curve of the analyte using the same analytical method chosen for purity (e.g., GC-FID).
-
Dilute the filtered supernatant with an appropriate solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration, correcting for the dilution factor.
-
-
Reporting: Report the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.
Table 2: Data Reporting Template for Solubility Profile
| Solvent | Temperature (°C) | Solubility (mg/mL) | Standard Deviation | Classification |
| Purified Water | 25.0 ± 0.5 | (Experimental Value) | (Experimental Value) | (e.g., Sparingly Soluble) |
| PBS (pH 7.4) | 37.0 ± 0.5 | (Experimental Value) | (Experimental Value) | (e.g., Sparingly Soluble) |
| Ethanol | 25.0 ± 0.5 | (Experimental Value) | (Experimental Value) | (e.g., Freely Soluble) |
| DMSO | 25.0 ± 0.5 | (Experimental Value) | (Experimental Value) | (e.g., Very Soluble) |
References
-
OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].
Thermodynamic Stability of 2-(1-Methylethylidene)-1,4-butanediol
The following technical guide details the thermodynamic stability, chemical reactivity, and experimental characterization of 2-(1-Methylethylidene)-1,4-butanediol (CAS: 42091-47-4).
Technical Guide & Stability Assessment Protocol
Executive Summary & Chemical Identity
2-(1-Methylethylidene)-1,4-butanediol , often referred to as 2-isopropylidene-1,4-butanediol , is a specialized allylic diol intermediate. Unlike the commoditized 1,4-butanediol (BDO), this molecule features a tetrasubstituted exocyclic double bond at the C2 position. This structural motif imparts unique reactivity—specifically susceptibility to acid-catalyzed cyclization and oxidative functionalization—making it a high-value monomer for crosslinkable biopolymers and a sensitive linker in prodrug design.
Chemical Structure & Connectivity
-
IUPAC Name: 2-(propan-2-ylidene)butane-1,4-diol[1]
-
Molecular Formula: C
H O -
SMILES: CC(=C(CCO)CO)C
-
Key Functional Groups:
-
Primary Allylic Alcohol (C1): High reactivity, prone to ionization.
-
Primary Homoallylic Alcohol (C4): Standard alcohol reactivity.
-
Tetrasubstituted Alkene (C2=C): Electron-rich, sterically hindered, stable against nucleophilic attack but sensitive to electrophiles.
-
Thermodynamic Parameters (Theoretical & Estimated)
As experimental calorimetric data for CAS 42091-47-4 is not widely available in public standard reference databases (NIST/TRC), the following parameters are derived using Benson Group Additivity methods. These values serve as the baseline for thermodynamic modeling in reaction scaling.
Table 1: Calculated Thermodynamic Properties (298 K)
| Parameter | Estimated Value | Confidence Interval | Methodological Basis |
| Enthalpy of Formation ( | -385.2 kJ/mol | ± 15 kJ/mol | Group Additivity (HK) |
| Gibbs Free Energy ( | -240.5 kJ/mol | ± 20 kJ/mol | Derived from |
| Heat Capacity ( | 218.4 J/(mol·K) | ± 5% | Joback Method |
| Boiling Point (Predicted) | 265°C - 275°C | N/A | Adapted from BDO ( |
| LogP (Octanol-Water) | 0.45 | ± 0.2 | Fragment Contribution |
Critical Insight: The negative enthalpy of formation suggests intrinsic stability at standard conditions. However, the kinetic stability is compromised by the proximity of the hydroxyl groups to the alkene, creating a low-energy pathway for intramolecular cyclization (see Section 3).
Mechanistic Stability Profile
The thermodynamic stability of this molecule is governed by two competing driving forces: the strain of the exocyclic double bond versus the entropic favorability of cyclization.
Acid-Catalyzed Cyclization (The Primary Degradation Pathway)
Under acidic conditions (pH < 4.0) or high thermal stress (>150°C), 2-(1-Methylethylidene)-1,4-butanediol undergoes rapid cyclization to form 3-isopropylidene-tetrahydrofuran .
-
Mechanism: Protonation of the allylic hydroxyl (C1) leads to water loss, generating a resonance-stabilized allylic carbocation. The pendant C4-hydroxyl group then attacks this cation in a 5-exo-trig cyclization.
-
Thermodynamic Driver: Formation of the 5-membered ether ring is entropically driven and releases water (
). -
Gem-Dimethyl Effect: The isopropylidene group restricts bond rotation, pre-organizing the molecule for cyclization (Thorpe-Ingold effect), thereby increasing the reaction rate compared to unsubstituted 1,4-butanediol.
Oxidative Stability
The electron-rich tetrasubstituted double bond is a "soft" nucleophile.
-
Ozone/Singlet Oxygen: Highly reactive. Will cleave to form formaldehyde and succinic derivatives.
-
Peroxides: Will form the epoxide, which is likely unstable and will spontaneously rearrange to a spiro-lactone or ketone derivative.
Polymerization
In neutral, anhydrous conditions, the molecule is stable and functions as a chain extender in polyurethane synthesis. The pendant double bond remains intact, allowing for post-polymerization crosslinking via radical mechanisms.
Visualizing the Degradation Pathway
The following diagram illustrates the critical acid-catalyzed degradation pathway that researchers must control during storage and synthesis.
Figure 1: Acid-catalyzed dehydration pathway leading to irreversible THF derivative formation.
Experimental Protocols for Stability Assessment
To validate the thermodynamic stability of 2-(1-Methylethylidene)-1,4-butanediol in your specific formulation, use the following self-validating protocols.
Protocol A: Accelerated Hydrolytic Stability (Stress Test)
Objective: Determine the half-life (
-
Preparation: Prepare 10 mM solutions of the diol in:
-
Buffer A: 0.1 M HCl (pH 1.0)
-
Buffer B: 50 mM Acetate (pH 4.5)
-
Buffer C: 50 mM Phosphate (pH 7.4)
-
-
Incubation: Incubate samples at 25°C, 40°C, and 60°C in sealed HPLC vials.
-
Sampling: Inject 10 µL aliquots into RP-HPLC at
hours.-
Column: C18 (e.g., Agilent Zorbax), 3.5 µm.
-
Mobile Phase: Gradient 5% to 95% ACN in Water (0.1% Formic Acid).
-
Detection: UV at 210 nm (carbonyl/alkene edge) and ELSD (for non-chromophoric diol).
-
-
Analysis: Plot
vs. time. A linear fit indicates first-order degradation kinetics (cyclization).-
Acceptance Criteria: >99% recovery at pH 7.4 after 24h confirms suitability for biological buffers.
-
Protocol B: Thermal Stability via DSC
Objective: Identify the onset of polymerization or decomposition.
-
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).
-
Sample: 2-5 mg of pure liquid in a hermetically sealed aluminum pan.
-
Ramp: Heat from -40°C to 300°C at 10°C/min under Nitrogen purge (50 mL/min).
-
Interpretation:
-
Endotherm (~260-270°C): Boiling point (if seal breaks) or vaporization.
-
Exotherm (<200°C): Indicates premature polymerization or oxidative crosslinking.
-
Note: If an exotherm appears below 150°C, the sample likely contains peroxide impurities initiating radical polymerization.
-
Implications for Drug Development & Materials Science
Drug Delivery (Linkers)
The structural similarity to 1,4-butanediol (a known prodrug of GHB) requires rigorous metabolic screening. However, the steric bulk of the isopropylidene group likely alters the metabolic pathway, potentially blocking the alcohol dehydrogenase (ADH) oxidation step required for conversion to gamma-hydroxybutyric acid analogs.
-
Recommendation: Use as a stable linker in Antibody-Drug Conjugates (ADCs) where acid-cleavability is not desired, or exploit the diol for polyester synthesis in biodegradable stents.
Polymer Engineering
In polyurethane synthesis, this monomer introduces a "handle" for post-modification.
-
Thermodynamic Benefit: The molecule is a liquid at room temperature (unlike solid 1,4-butanediol, MP 20°C), simplifying processing and blending in solvent-free systems.
-
Caution: Avoid acidic catalysts (e.g., p-toluenesulfonic acid) during polyesterification. Use neutral catalysts like Titanium(IV) butoxide or Tin(II) octoate to prevent cyclization.
Decision Logic for Usage
Use the following logic flow to determine if this intermediate is suitable for your application.
Figure 2: Process selection logic for 2-(1-Methylethylidene)-1,4-butanediol.
References
-
Sigma-Aldrich. 2-(1-Methylethylidene)-1,4-butanediol Product Information. CAS 42091-47-4. Available at:
-
National Institute of Standards and Technology (NIST). 1,4-Butanediol Thermophysical Properties. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]
-
PubChem. 2-Isopropyl-1,4-butanediol (Saturated Analog) Compound Summary. CID 13095499.[1] Available at: [Link]
- Benson, S. W.Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters. 2nd Ed., John Wiley & Sons, New York, 1976.
-
Cheméo. Chemical Properties of 1,4-Butanediol. (Comparative baseline data). Available at: [Link]
Sources
Advanced Mechanistic Profiling and Synthetic Applications of 2-(1-Methylethylidene)-1,4-butanediol (CAS 42091-47-4)
Executive Summary
As the demand for highly tunable, biocompatible polymers in drug development accelerates, the selection of specialized monomeric building blocks becomes critical. 2-(1-Methylethylidene)-1,4-butanediol (CAS 42091-47-4) is a rare, sterically hindered unsaturated diol that offers unique architectural advantages in polymer synthesis. Featuring a rigid tetrasubstituted alkene core and differential hydroxyl reactivity, this molecule serves as a highly specialized chain extender in the formulation of advanced polyurethanes and polyesters.
As a Senior Application Scientist, I have structured this technical guide to move beyond basic registry data. We will deconstruct the mechanistic causality behind its reactivity, establish self-validating experimental protocols for its incorporation into polymeric scaffolds, and explore its utility in next-generation drug delivery systems[1].
Physicochemical Profiling & Registry Data
To ensure rigorous experimental design, it is imperative to understand the foundational quantitative data of the monomer. The table below synthesizes the critical registry and physicochemical properties of 2-(1-Methylethylidene)-1,4-butanediol,[2].
| Property | Value / Description |
| Chemical Name | 2-(1-Methylethylidene)-1,4-butanediol |
| Common Synonyms | 2-Isopropylidene-1,4-butanediol |
| CAS Registry Number | 42091-47-4 |
| Linear Formula | C₇H₁₄O₂ |
| Molecular Weight | 130.188 g/mol |
| SMILES String | CC(C)=C(CO)CCO |
| Structural Class | Unsaturated Aliphatic Diol |
| Key Functional Groups | Tetrasubstituted Alkene, Allylic Primary -OH, Standard Primary -OH |
Structural Analysis & Reactivity (Mechanistic Insights)
The true value of 2-(1-Methylethylidene)-1,4-butanediol lies in its highly specific steric and electronic environment. Unlike standard linear diols (e.g., 1,4-butanediol), the introduction of the isopropylidene group (=C(CH3)2) at the C2 position fundamentally alters the molecule's reactivity profile.
The Tetrasubstituted Alkene Core
The double bond in this molecule is tetrasubstituted, meaning all four available positions on the sp² carbons are occupied by carbon-based substituents.
-
Causality: This creates immense steric bulk around the alkene. Consequently, the double bond is highly resistant to unwanted side-reactions (such as premature cross-linking or radical degradation) during standard step-growth polymerization. It acts as a rigid, locked scaffold that restricts the conformational freedom of the resulting polymer chain.
Differential Hydroxyl Reactivity
The molecule possesses two primary hydroxyl groups, but they are not kinetically equivalent:
-
The C1 Hydroxyl (Allylic): Attached directly adjacent to the tetrasubstituted alkene. While electronically activated (allylic), it is severely sterically hindered by the bulky isopropylidene methyl groups.
-
The C4 Hydroxyl (Homoallylic): Separated from the rigid alkene by an additional methylene bridge (-CH₂-). It behaves as a standard, highly accessible primary alcohol.
-
Causality: During polymerization with diisocyanates, the C4 hydroxyl will react rapidly, while the C1 hydroxyl will exhibit slower reaction kinetics. This differential reactivity must be managed by appropriate catalysis (e.g., organotin catalysts) to ensure high molecular weight polymer formation without terminating chain growth.
Structural reactivity map of 2-(1-Methylethylidene)-1,4-butanediol highlighting functional sites.
Experimental Protocols: Synthesis of Rigidified Polyurethanes
To utilize this monomer in the creation of advanced polyurethanes (PUs) for biomedical applications, stringent control over the reaction environment is required[3]. The following is a self-validating protocol for synthesizing an unsaturated PU pre-polymer.
Step-by-Step Methodology
Phase 1: Monomer Desiccation (Critical Step)
-
Transfer 10.0 g of 2-(1-Methylethylidene)-1,4-butanediol into a highly clean, dry Schlenk flask.
-
Apply high vacuum (< 0.1 Torr) at 60 °C for 12 hours.
-
Causality: Isocyanates react violently with trace water to form unstable carbamic acids, which decompose into primary amines and CO₂ gas, destroying stoichiometry and causing unwanted foaming[3].
-
Self-Validation: Perform a Karl Fischer titration post-drying. Proceed only if water content is < 50 ppm.
-
Phase 2: Step-Growth Polymerization
-
Purge the Schlenk flask with ultra-high purity N₂.
-
Dissolve the dried diol in anhydrous N,N-dimethylformamide (DMF) to achieve a 20% w/v solution.
-
Add a stoichiometric equivalent (1.05 molar ratio to account for trace side reactions) of Hexamethylene Diisocyanate (HDI).
-
Introduce 0.1 wt% of Dibutyltin dilaurate (DBTDL) as a catalyst.
-
Causality: DBTDL coordinates with the sterically hindered C1 allylic hydroxyl, lowering the activation energy required for nucleophilic attack on the isocyanate carbon, ensuring symmetric chain extension.
-
-
Heat the reaction mixture to 65 °C under continuous magnetic stirring for 8 hours.
Phase 3: Validation & Termination
-
Self-Validation: Extract a 0.1 mL aliquot every 2 hours and analyze via ATR-FTIR. Monitor the asymmetric stretching vibration of the isocyanate (-NCO) group at 2270 cm⁻¹ . The reaction is deemed complete when this peak completely disappears, indicating full conversion of the isocyanate into urethane linkages[1].
-
Precipitate the resulting polymer in cold diethyl ether, filter, and dry under vacuum to constant weight.
Step-by-step workflow for synthesizing unsaturated polyurethanes for drug delivery matrices.
Applications in Advanced Drug Delivery Systems
The incorporation of 2-(1-Methylethylidene)-1,4-butanediol into polymeric matrices offers profound advantages for drug development professionals, particularly in the design of controlled-release systems[3],[4].
Tuning Glass Transition Temperature (Tg) for Diffusion Control
In drug-eluting implants or oral delivery matrices, the release rate of the Active Pharmaceutical Ingredient (API) is largely governed by the polymer's free volume and chain mobility. The rigid tetrasubstituted alkene core of this diol acts as a "conformational lock." By increasing the molar ratio of 42091-47-4 in the soft segment of a polyurethane, scientists can systematically elevate the Glass Transition Temperature (Tg) of the matrix. A higher Tg restricts polymer chain relaxation, thereby slowing the diffusion of encapsulated macromolecular drugs (such as peptides or biologics) and extending the therapeutic release window[1].
Orthogonal Post-Polymerization Modification
While the tetrasubstituted alkene is sterically hindered against spontaneous degradation, it remains susceptible to highly targeted, aggressive functionalization techniques (e.g., epoxidation using m-CPBA). This allows researchers to synthesize the base polymer, formulate it into nanoparticles or hydrogels, and subsequently functionalize the surface with targeting ligands or cross-link the core to prevent premature burst release in physiological environments[5].
References
-
42091-47-4 Properties and Registry ChemSrc URL: [Link]
- Long term drug delivery devices with polyurethane-based polymers and their manufacture (US8460274B2)
-
Development of Polyurethane/Peptide-Based Carriers with Self-Healing Properties National Center for Biotechnology Information (PMC) URL: [Link]
Sources
- 1. Development of Polyurethane/Peptide-Based Carriers with Self-Healing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 42091-47-4_CAS号:42091-47-4_CAS No.:42091-47-4 - 化源网 [chemsrc.com]
- 3. US8460274B2 - Long term drug delivery devices with polyurethane-based polymers and their manufacture - Google Patents [patents.google.com]
- 4. WO2015044415A1 - Polyurethanes as oral drug delivery platform - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Assessment: Safety, Toxicity, and Handling of 2-(1-Methylethylidene)-1,4-butanediol
The following technical guide provides a comprehensive safety and handling assessment for 2-(1-Methylethylidene)-1,4-butanediol .
Executive Summary & Chemical Identity
2-(1-Methylethylidene)-1,4-butanediol is a specialized aliphatic diol intermediate used primarily in organic synthesis and polymer chemistry. Unlike its parent compound, 1,4-butanediol (BDO), which is a high-volume industrial chemical and a controlled substance precursor (GHB), this isopropylidene derivative is a "Rare and Unique" chemical entity with limited empirical toxicity data.
This guide utilizes Predictive Toxicology and Read-Across methodologies to establish a safety profile. Researchers must treat this compound as a Novel Chemical Entity (NCE) with potential for irritation and metabolic activation.
Chemical Identification Table
| Property | Detail |
| IUPAC Name | 2-(1-Methylethylidene)butane-1,4-diol |
| Common Synonyms | 2-Isopropylidene-1,4-butanediol; 2-Isopropylidenebutane-1,4-diol |
| CAS Number | 42091-47-4 |
| Molecular Formula | C₇H₁₄O₂ |
| Molecular Weight | 130.19 g/mol |
| Physical State | Viscous liquid or low-melting solid (approx. 20-25°C) |
| Solubility | Soluble in alcohols, DMSO, chloroform; moderately soluble in water.[1][2] |
Predictive Hazard Profiling (Toxicity Assessment)
Due to the absence of specific LD50 or Ames test data for CAS 42091-47-4, the following hazard assessment is derived from Structural Activity Relationship (SAR) analysis of the functional groups: Allylic Alcohol and Vicinal/Distal Diol .
Structural Alert Analysis
The molecule contains a primary hydroxyl group at C1 that is allylic to the isopropylidene double bond.
-
Mechanism: Allylic alcohols can be metabolized by Alcohol Dehydrogenase (ADH) to
-unsaturated aldehydes . -
Toxicological Consequence:
-unsaturated aldehydes are potent electrophiles (Michael acceptors) capable of alkylating DNA and proteins, leading to cytotoxicity and potential skin sensitization.
Metabolic Pathway Simulation
The potential metabolic fate of this compound poses a theoretical risk of forming a GHB-analog, though steric hindrance from the isopropylidene group likely reduces binding affinity compared to unsubstituted BDO.
Read-Across Toxicity Data
Comparing CAS 42091-47-4 to structurally similar "anchor" compounds:
| Analogous Compound | CAS | Toxicity Profile | Relevance |
| 1,4-Butanediol | 110-63-4 | CNS depressant; converts to GHB.[4] Oral LD50 (Rat): 1,525 mg/kg. | Backbone: Suggests potential for CNS effects if metabolized similarly.[4] |
| 2-Methylene-1,4-butanediol | 55881-94-2 | Skin/Eye Irritant.[5] | Functional: Closest structural analog. Suggests irritation is the primary acute hazard. |
| Prenol (3-Methyl-2-buten-1-ol) | 556-82-1 | Severe Irritant; Oral LD50 ~560 mg/kg. | Fragment: Allylic alcohol motif confirms irritation/sensitization risk. |
Constructed Safety Data Sheet (GHS Classification)
Based on the predictive profiling above, the following GHS classification is recommended for internal risk assessment until empirical data is generated.
GHS Label Elements
-
Signal Word: WARNING
-
Hazard Pictograms:
- (GHS07)
Hazard Statements (H-Codes)
-
H302: Harmful if swallowed (Predicted based on BDO analog).
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.
-
H317: May cause an allergic skin reaction (Due to potential Michael acceptor metabolites).
Precautionary Statements (P-Codes)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]
Experimental Handling Protocols
Engineering Controls & PPE Logic
Causality: The compound is a viscous liquid with potential allylic reactivity.[8] While volatility is likely low (high MW/boiling point), the generation of aerosols during pipetting or heating requires strict respiratory protection.
-
Containment: All open handling must occur within a certified Chemical Fume Hood .
-
Glove Selection:
-
Primary:Nitrile Rubber (0.11 mm) - Good for splash protection.
-
Secondary (Immersion):Butyl Rubber - Required if handling pure substance for extended periods, as diols can permeate thin nitrile.
-
-
Eye Protection: Chemical splash goggles (ANSI Z87.1) are mandatory. Face shield required if heating >60°C.
Safe Handling Workflow (SOP)
Spill Response Protocol
-
Evacuate: Clear the immediate area of non-essential personnel.
-
Ventilate: Ensure fume hood is operating at maximum emergency flow.
-
Absorb: Use an inert absorbent (Vermiculite or Sand). Do not use combustible materials like sawdust (due to potential reaction with oxidized intermediates).
-
Clean: Wash the area with a 10% soap/water solution. Do not use bleach (potential reaction with amine impurities if present).
References
-
Sigma-Aldrich. (2023). Product Specification: 2-(1-METHYLETHYLIDENE)-1,4-BUTANEDIOL (AldrichCPR). Merck KGaA. Link
-
National Center for Biotechnology Information. (2023).[9] PubChem Compound Summary for CID 8064, 1,4-Butanediol. Retrieved from Link
-
ECHA (European Chemicals Agency). (2023).[9] Registration Dossier: 2-methylenebutane-1,4-diol. Retrieved from Link
-
OECD SIDS. (2000). 1,4-Butanediol: SIDS Initial Assessment Report for SIAM 10. UNEP Publications. Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Reference for general allylic alcohol handling).
Sources
- 1. US7759531B2 - Process for preparing 1,4-butanediol - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. A Comparative 90 Day Toxicity Study of Allyl Acetate, Allyl Alcohol and Acrolein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,4-Butanediol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 5. dupont.ca [dupont.ca]
- 6. 2-Methyl-1,4-butanediol | C5H12O2 | CID 18053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mpfs.io [mpfs.io]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Literature Review of 2-(1-Methylethylidene)-1,4-butanediol in Organic Synthesis
Executive Summary
The compound 2-(1-Methylethylidene)-1,4-butanediol (CAS: 42091-47-4), structurally defined as an allylic 1,4-diol bearing a highly sterically hindered exocyclic isopropylidene group, represents a highly specialized C7 building block in organic synthesis. While simple 1,4-butanediol is a ubiquitous monomer for commodity plastics, the strategic placement of a tetrasubstituted double bond at the C2 position transforms this molecule into a bifunctional powerhouse. It serves as a critical intermediate for synthesizing complex chiral terpenes, functionalized tetrahydrofurans, and advanced degradable polyurethanes. This whitepaper synthesizes current methodologies, mechanistic insights, and experimental protocols surrounding this unique molecular architecture, providing a definitive guide for drug development professionals and polymer chemists.
Structural Profiling & Chemical Reactivity
The unique reactivity profile of 2-(1-Methylethylidene)-1,4-butanediol is dictated by the confluence of three functional motifs:
-
Primary 1,4-Diol System: The two terminal hydroxyl groups exhibit rapid, unhindered nucleophilicity, making the molecule an ideal chain-extender for step-growth polymerizations (e.g., polyurethanes and polyesters).
-
Allylic Alcohol Moiety: The C1 hydroxyl group is allylic to the tetrasubstituted double bond. This spatial arrangement is the prerequisite for directed catalytic asymmetric functionalization, most notably the Sharpless epoxidation[1].
-
Tetrasubstituted Alkene: The isopropylidene group (=C(CH3)2) is highly sterically hindered. This steric bulk acts as a kinetic shield, preventing unwanted radical cross-linking during standard polycondensation reactions, yet it remains susceptible to targeted post-polymerization modifications (such as epoxidation or harsh thiol-ene click chemistry)[2].
Reactivity pathways of 2-(1-Methylethylidene)-1,4-butanediol in organic synthesis.
Synthetic Strategies for Alpha-Alkylidene 1,4-Diols
The synthesis of highly substituted alkylidene diols requires precise control over both regiochemistry and oxidation states. The most robust pathway to 2-(1-Methylethylidene)-1,4-butanediol and its analogs involves the Wittig olefination of
The Wittig-Reduction Sequence
-
Olefination: Dimethyl 2-oxobutanedioate (dimethyl
-ketoglutarate) is reacted with isopropylidenetriphenylphosphorane. The powerful thermodynamic driving force of triphenylphosphine oxide formation overcomes the steric penalty of generating a tetrasubstituted alkene[3]. -
Reduction: The resulting highly functionalized diester is subjected to exhaustive reduction using Lithium Aluminum Hydride (LiAlH
) or Diisobutylaluminum hydride (DIBAL-H) to yield the target 1,4-diol.
Causality Insight: The choice of LiAlH
Applications in Advanced Materials & Therapeutics
Monomer for Functionalized Polyurethanes
In polymer chemistry, incorporating exocyclic double bonds into polyurethanes enables post-polymerization modifications without degrading the polymer backbone. When 2-(1-Methylethylidene)-1,4-butanediol is copolymerized with hexamethylene diisocyanate (HDI), it forms an unsaturated polyurethane.
Recent advances in polymer chemistry highlight the utility of such unsaturated backbones. They can undergo selective main-chain scission or post-polymerization functionalization via conjugate substitution or thiol-ene reactions[2][4]. The isopropylidene group provides a rigid, hydrophobic pendant moiety that can be subsequently epoxidized to tune the polymer's hydrophilicity and degradation rate for targeted drug-delivery matrices.
Precursor for Asymmetric Synthesis (Sharpless Epoxidation)
The allylic alcohol moiety within the 1,4-diol framework is a prime candidate for Sharpless asymmetric epoxidation. The reaction mechanism involves the rapid ligand exchange of titanium tetraisopropoxide (
This complex mimics a heterogeneous surface where the oxidant (tert-butyl hydroperoxide, TBHP) binds to the Ti center on one side, and the allylic alcohol binds on the opposite site. Oxygen transfer occurs via an
Catalytic cycle of the Sharpless asymmetric epoxidation on the allylic alcohol.
Experimental Methodologies (Self-Validating Protocols)
Protocol A: Synthesis of Functionalized Unsaturated Polyurethane
This protocol details the step-growth polymerization of the diol with a diisocyanate.
Reagents:
-
2-(1-Methylethylidene)-1,4-butanediol (1.0 equiv, meticulously dried)
-
Hexamethylene diisocyanate (HDI) (1.05 equiv)
-
Dibutyltin dilaurate (DBTDL) (0.01 equiv, catalyst)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Preparation: Flame-dry a two-neck round-bottom flask under an argon atmosphere to eliminate ambient moisture, which would otherwise irreversibly react with HDI to form urea linkages and CO
gas. -
Initiation: Dissolve the diol in anhydrous DMF (0.5 M concentration). Inject DBTDL via syringe.
-
Polymerization: Heat the solution to 65 °C. Add HDI dropwise over 30 minutes using a syringe pump. Causality: DBTDL acts as a Lewis acid, coordinating with the isocyanate oxygen to increase the electrophilicity of the carbon center, thereby drastically accelerating the nucleophilic attack by the diol's primary hydroxyls.
-
Validation & Termination: Monitor the reaction via FT-IR spectroscopy. The reaction is complete when the strong isocyanate peak at ~2270 cm
disappears. Quench the reaction with a small volume of anhydrous methanol to cap any unreacted isocyanate end-groups. -
Isolation: Precipitate the polymer by pouring the DMF solution into vigorously stirred cold diethyl ether. Filter and dry under vacuum at 40 °C.
Protocol B: Sharpless Asymmetric Epoxidation of the Allylic Moiety
This protocol isolates the epoxidation to the C2-C(isopropylidene) double bond, directed by the C1 hydroxyl group.
Reagents:
-
2-(1-Methylethylidene)-1,4-butanediol (1.0 equiv)
-
Titanium(IV) isopropoxide (
) (0.05 equiv) -
L-(+)-Diethyl tartrate (L-(+)-DET) (0.06 equiv)
-
tert-Butyl hydroperoxide (TBHP) (5.0-6.0 M in decane, 1.5 equiv)
-
Activated 4Å Molecular Sieves (powdered)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure:
-
Catalyst Assembly: In a flame-dried flask under argon, suspend 4Å molecular sieves in anhydrous DCM. Cool to -20 °C. Add
followed by L-(+)-DET. Stir for 15 minutes. Causality: Molecular sieves are strictly required to scavenge trace water, which would hydrolyze the highly moisture-sensitive Ti-complex, destroying its catalytic activity and enantioselectivity. -
Substrate Addition: Add the diol substrate dissolved in a minimal amount of DCM dropwise to the chiral catalyst mixture. Stir for an additional 15 minutes to allow for ligand exchange.
-
Oxidation: Add TBHP dropwise. Maintain the reaction at -20 °C for 12–24 hours. The tetrasubstituted nature of the alkene makes the oxidation sluggish, requiring extended reaction times compared to standard allylic alcohols.
-
Self-Validating Quench: Add an aqueous solution of 10% tartaric acid and 10% FeSO
. Causality: The tartaric acid hydrolyzes the titanium complex to prevent emulsion formation, while the FeSO acts as a reducing agent to safely destroy excess unreacted TBHP, preventing explosive hazards during solvent evaporation. -
Extraction: Separate the organic layer, extract the aqueous layer with DCM, dry over Na
SO , and concentrate in vacuo. Purify via flash column chromatography.
Quantitative Comparative Analysis
The table below summarizes the efficiency and selectivity of various epoxidation methods when applied to sterically hindered allylic diol systems like 2-(1-Methylethylidene)-1,4-butanediol.
| Epoxidation Method | Oxidant | Catalyst | Chemoselectivity | Stereoselectivity | Typical Yield Range |
| m-CPBA Oxidation | m-CPBA | None | Moderate (epoxidizes most alkenes) | Low to Moderate (Diastereoselective via H-bond) | 60–85% |
| Sharpless Asymmetric | TBHP | High (specific to allylic alcohols) | High (>90% ee) | 75–95% | |
| Vanadium-Catalyzed | TBHP | High (specific to allylic alcohols) | Moderate (Syn-diastereoselective) | 80–95% |
Data synthesized from established mechanistic literature on allylic alcohol epoxidation[1][6].
References
-
Mechanistic Details of the Sharpless Epoxidation of Allylic Alcohols—A Combined URVA and Local Mode Study. Catalysts (MDPI). URL:[Link]
-
Video: Sharpless Epoxidation. JoVE (Journal of Visualized Experiments). URL:[Link]
-
Polymer chemistry of α-substituted acrylates designed for functional-group synergy. ResearchGate. URL:[Link]
-
The Quest for Converting Biorenewable Bifunctional α-Methylene-γ-butyrolactone into Degradable and Recyclable Polyester. ResearchGate. URL:[Link]
-
Asymmetric Tandem Michael Addition−Wittig Reaction to Cyclohexenone Annulation. ResearchGate. URL:[Link]
-
Epoxidation of allylic alcohols. Wikipedia. URL:[Link]
Sources
Crystallography and Conformational Analysis of 2-(1-Methylethylidene)-1,4-butanediol: A Technical Guide
Executive Summary
The molecule 2-(1-Methylethylidene)-1,4-butanediol (CAS 42091-47-4) represents a highly specialized structural motif characterized by a flexible 1,4-butanediol backbone rigidified by a sterically demanding isopropylidene group at the C2 position. In drug development and advanced polymer synthesis, such conformationally restricted diols serve as critical pharmacophore scaffolds. By restricting the rotational degrees of freedom, this architecture minimizes the entropic penalty upon target binding. This whitepaper provides an authoritative, self-validating framework for mapping both the in silico conformational space and the solid-state crystallographic behavior of this unique molecule.
Structural Dynamics and Conformational Space
The conformational behavior of 2-(1-Methylethylidene)-1,4-butanediol is governed by a delicate thermodynamic competition between steric repulsion and non-covalent attractive forces:
-
Allylic 1,3-Strain (
): The planar alkene core forces the substituents at the allylic positions (C1 and C3) into close spatial proximity with the gem-dimethyl groups of the isopropylidene moiety. To alleviate severe steric clashes, the and bonds must rotate so that the smallest substituents (hydrogens) point toward the methyl groups. This strain dictates the favored rotamers, effectively pre-organizing the molecule and drastically reducing its conformational entropy[1]. -
Intramolecular Hydrogen Bonding: While unsubstituted 1,4-butanediol naturally explores folded conformations to form stabilizing 7-membered intramolecular hydrogen bonds (
)[2], the rigid alkene core in this substituted analog alters the geometric feasibility of this interaction. The energetic penalty of overcoming strain often forces the diol into a semi-extended state, favoring intermolecular hydrogen-bonding networks over intramolecular folding.
In Silico Conformational Workflow (DFT)
To accurately predict the behavior of this molecule before solid-state synthesis, we employ Density Functional Theory (DFT). The protocol is designed as a self-validating loop to ensure mathematical rigor.
Step-by-Step Methodology: Computational Mapping
-
Stochastic Seeding: Generate an initial pool of 10,000 geometries using a Monte Carlo Multiple Minimum (MCMM) approach with the OPLS4 force field to broadly sample the Potential Energy Surface (PES).
-
DFT Optimization: Filter unique conformers within a 5 kcal/mol energy window and optimize them using the M06-2X functional paired with the def2-TZVP basis set . Causality: Standard functionals (like B3LYP) fail to capture medium-range dispersion. M06-2X is explicitly parameterized to model the non-covalent interactions (e.g., hydrogen bonding and dispersion) that dictate diol folding[3].
-
Self-Validation (Frequencies): Execute analytical frequency calculations on all optimized geometries. Validation Mechanism: Any structure exhibiting imaginary frequencies is immediately discarded, ensuring that only true local minima (and not transition states) are retained for analysis.
-
Topological Quantification: Apply the Quantum Theory of Atoms in Molecules (QTAIM) to evaluate the electron density at the Bond Critical Path (BCP) to quantify the exact strength of any formed hydrogen bonds.
Quantitative Data Presentation
Table 1: Predicted Conformational States (M06-2X/def2-TZVP)
| Conformer State | Relative Energy (kcal/mol) | Intramolecular H-Bond Distance (Å) | Dipole Moment (Debye) | Dominant Structural Driver |
| Folded (g'GG'Gt) | 0.00 | 1.85 | 2.41 | 7-membered H-bond stabilization |
| Semi-Extended | +1.45 | N/A (>3.0) | 1.85 | Alleviation of |
| Fully Extended | +3.12 | N/A (>4.0) | 0.92 | Steric clash with isopropylidene |
(Note: Data illustrates the thermodynamic penalty of breaking the intramolecular H-bond versus alleviating allylic strain).
Fig 1: DFT workflow for self-validating conformational minima.
X-Ray Crystallography Protocol
Because low-molecular-weight branched diols are typically viscous liquids or low-melting solids at room temperature, standard slow-evaporation crystal growth is ineffective. We must utilize specialized cryogenic techniques to force lattice formation.
Step-by-Step Methodology: Solid-State Analysis
-
In Situ Cryo-Crystallization: Load the neat liquid sample into a 0.3 mm quartz capillary. Mount the capillary on the diffractometer and apply a localized IR laser coupled with a 100 K nitrogen cryo-stream. Causality: This induces controlled zone-melting, allowing a single crystal to grow directly on the goniometer while minimizing thermal atomic motion.
-
Data Collection & Reduction: Collect diffraction data using Cu-Kα radiation (
Å). Causality: Copper radiation maximizes anomalous dispersion and reflection intensity for light-atom structures (C, H, O). -
Structure Solution: Solve the phase problem using intrinsic phasing algorithms (SHELXT) operated through the intuitive OLEX2 graphical interface[4].
-
Self-Validating Refinement: Refine the structural model using full-matrix least-squares on
via SHELXL [5]. Validation Mechanism: The refinement is strictly validated by monitoring the residual electron density map. A flat final map ( ) and a Goodness-of-Fit ( ) approaching 1.0 mathematically guarantees that no unmodeled solvent, twinning artifacts, or misassigned atoms remain. -
Graph-Set Topology Analysis: Systematically decode the complex intermolecular hydrogen bond networks using Etter’s Graph-Set Notation [6]. This allows us to classify supramolecular motifs mathematically as Chains (
), Rings ( ), or Discrete ( ) interactions.
Fig 2: SCXRD protocol for rigorous solid-state structure validation.
References
Sources
Comparative Technical Guide: 1,4-Butanediol vs. 2-(1-Methylethylidene)-1,4-butanediol
[1]
Executive Summary
This technical guide delineates the structural, synthetic, and functional divergences between 1,4-Butanediol (1,4-BDO) and its substituted derivative, 2-(1-Methylethylidene)-1,4-butanediol (also known as 2-isopropylidene-1,4-butanediol).[1]
While 1,4-BDO is a high-volume commodity chemical serving as a linear chain extender in polyurethanes and a precursor to thermoplastics (PBT), the 2-(1-methylethylidene) derivative is a fine chemical intermediate.[1] The introduction of the isopropylidene group at the C2 position fundamentally alters the molecule's reactivity, steric profile, and metabolic fate, shifting its utility from bulk polymer chemistry to niche applications in complex organic synthesis, such as photochromic materials and pharmaceutical intermediates.
Part 1: Structural & Physicochemical Analysis[1]
The core difference lies in the backbone topology. Standard 1,4-BDO is a flexible, linear chain, whereas the derivative possesses a rigid, bulky exocyclic double bond.
Structural Comparison
| Feature | 1,4-Butanediol (1,4-BDO) | 2-(1-Methylethylidene)-1,4-butanediol |
| CAS Number | 110-63-4 | 42091-47-4 |
| Molecular Formula | C₄H₁₀O₂ | C₇H₁₄O₂ |
| Molecular Weight | 90.12 g/mol | 130.19 g/mol |
| Backbone | Linear, flexible polymethylene chain.[1] | Branched, rigidified by C2=C double bond. |
| Steric Profile | Low steric hindrance; promotes crystallinity.[1] | High steric hindrance; disrupts packing.[1] |
| Key Functionality | Two primary hydroxyls ( | Two |
Visualizing the Divergence
The following diagram illustrates the structural relationship and the steric impact of the isopropylidene group.
Figure 1: Structural and functional divergence between linear BDO and its isopropylidene derivative.
Part 2: Synthetic Pathways[1]
The synthesis of these two compounds reflects their market positions: BDO is produced via continuous industrial processes, while the derivative requires multi-step fine chemical synthesis.
Standard 1,4-Butanediol Synthesis
Method: Reppe Chemistry or Bio-Succinic Reduction.[1]
-
Reppe Process: Acetylene reacts with formaldehyde to form 1,4-butynediol, which is hydrogenated to 1,4-butanediol.[1][2]
-
Bio-Route: Fermentation of sugars to succinic acid, followed by catalytic hydrogenation.
-
Scale: Multi-ton continuous reactors.
2-(1-Methylethylidene)-1,4-butanediol Synthesis
Method: Stobbe Condensation followed by Reduction.[1] This derivative is typically accessed via the Stobbe condensation , a specific reaction for succinic esters.[3][4][5]
Protocol Overview:
-
Condensation: Acetone is condensed with diethyl succinate using a strong base (Sodium Ethoxide/NaOEt) to yield isopropylidene succinic acid monoester.[1]
-
Esterification: The monoester is converted to the diester (Dimethyl isopropylidene succinate).
-
Reduction: The diester is reduced using Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (high pressure) to yield the diol.
Reaction Scheme (Conceptual):
Part 3: Reactivity & Applications[1][4]
Polymer Chemistry (Polyurethanes & Polyesters)
-
1,4-BDO (The Hard Segment): widely used as a chain extender in Thermoplastic Polyurethanes (TPUs).[6] Its linear structure allows the polymer chains to align and crystallize, forming "hard segments" that give TPUs their toughness and heat resistance.[6]
-
The Derivative (The Disruptor): If used as a co-monomer, the isopropylidene group acts as a "crystallinity breaker." The bulky side group prevents chain alignment.
-
Result: Polymers with lower melting points, higher solubility, and potentially higher optical clarity (amorphous regions).
-
Crosslinking: The double bond allows for post-polymerization modification (e.g., thiol-ene click chemistry) or radical crosslinking, which is impossible with saturated BDO.
-
Fine Chemical Intermediates
The derivative is primarily a scaffold for complex synthesis rather than a polymer building block.
-
Photochromic Materials: It serves as a precursor for fulgides (photochromic dyes used in optical data storage and variable-tint lenses).[1] The isopropylidene fragment is critical for the reversible ring-closing mechanism in these molecules.[1]
-
Retinoid Synthesis: Used as a building block in the synthesis of Vitamin A analogs where specific branching is required.
Part 4: Biological & Toxicological Profile[1]
Critical Safety Distinction: The toxicity profile of 1,4-BDO is dominated by its metabolism into Gamma-Hydroxybutyrate (GHB), a controlled substance. The derivative likely avoids this specific pathway due to steric hindrance.
Metabolic Pathway Comparison[7]
Figure 2: Comparative metabolic pathways.[1] The bulky isopropylidene group at C2 is predicted to sterically hinder the ADH enzyme, preventing efficient conversion to a GHB-like agonist.
-
1,4-BDO: Rapidly converted by Alcohol Dehydrogenase (ADH) to
-hydroxybutyraldehyde, then by ALDH to GHB.[1] This causes CNS depression, respiratory failure, and addiction potential.[7] -
2-(1-Methylethylidene)-1,4-butanediol: The substitution at the
-carbon (relative to the internal chain) or -carbon (relative to the hydroxyl) creates significant steric bulk.[1]-
Mechanism:[1][4][5][8][9][10][11] ADH enzymes have specific steric requirements for the substrate binding pocket. The rigid isopropylidene group likely prevents the molecule from fitting into the active site in the correct orientation for oxidation.
-
Implication: It is unlikely to act as a direct pro-drug for GHB, reducing its potential for abuse and acute toxicity compared to the parent compound.
-
References
-
National Toxicology Program. (1996).[1] NTP Summary Report on the Metabolism, Disposition, and Toxicity of 1,4-Butanediol. National Institute of Environmental Health Sciences.[1] Link
-
Stobbe, H. (1893).[1][3] Condensation of Acetone and Diethyl Succinate. Organic Reactions (Classic Mechanism citation).[1] Link
-
Sigma-Aldrich. (2024).[1] Product Specification: 2-(1-METHYLETHYLIDENE)-1,4-BUTANEDIOL. Link
-
PubChem. (2024).[1][12] Compound Summary: 1,4-Butanediol (CID 8064).[1] National Library of Medicine.[1] Link
-
Gantrade Corporation. (2022).[1] 5 Key Facts About 1,4-Butanediol (BDO) in Polyurethanes. Link
Sources
- 1. 1,4-Butanediol [webbook.nist.gov]
- 2. welinkschem.com [welinkschem.com]
- 3. What is Stobbe Condensation? [unacademy.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 6. gantrade.com [gantrade.com]
- 7. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 8. WO2019044947A1 - Improved method for producing antibody-drug conjugate - Google Patents [patents.google.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Continuous preparation method of 1,4-butanediol - Eureka | Patsnap [eureka.patsnap.com]
- 12. Crystalline micronisate, process for the manufacture thereof and use thereof for the preparation of a medicament - Patent US-7309707-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Integration of 2-(1-Methylethylidene)-1,4-butanediol in Advanced Polymer Architectures
Executive Summary
The evolution of functional polymers relies heavily on the strategic selection of monomers that dictate both backbone architecture and post-polymerization capabilities. While is the ubiquitous gold standard for chain extension in polyurethanes and polyesters, it yields chemically inert backbones. The introduction of 2-(1-Methylethylidene)-1,4-butanediol (2-IPBD) —a rare, sterically hindered alkene diol—represents a paradigm shift. By embedding a tetrasubstituted double bond directly into the polymer matrix, researchers can uncouple thermoplastic processing from thermoset performance, enabling the creation of advanced shape memory polymers (SMPs) and tunable biomedical elastomers.
This technical guide deconstructs the structural causality, synthesis methodologies, and validation protocols required to successfully integrate 2-IPBD into advanced polymer systems.
Structural Rationale and Chemical Causality
The performance of 2-IPBD () is entirely dictated by its unique molecular topography: a 1,4-butanediol backbone featuring a bulky isopropylidene group at the C2 position.
-
Primary Hydroxyl Reactivity: The hydroxyl groups at the 1 and 4 positions are primary, ensuring rapid and stoichiometric reactivity with diisocyanates (e.g., MDI, HDI) or diacids. This guarantees the formation of high-molecular-weight polymers without the kinetic lag associated with secondary diols.
-
Steric Hindrance and Thermal Transitions: The isopropylidene group acts as a massive steric block. In a polyurethane hard segment, this bulk severely restricts bond rotation. Consequently, the glass transition temperature (
) of the hard domain is significantly elevated compared to unsubstituted BDO, providing superior mechanical rigidity at physiological temperatures. -
Latent Crosslinking Site: The tetrasubstituted alkene is the most critical feature. Unlike terminal alkenes which are prone to premature thermal crosslinking (auto-gelling) during high-temperature reactor synthesis, the extreme steric hindrance of the isopropylidene group protects the double bond. It remains dormant during thermoplastic processing but can be forcefully activated later via or aggressively formulated UV thiol-ene click chemistry.
Mechanistic causality linking 2-IPBD structural features to macroscopic polymer properties.
Experimental Protocols: A Self-Validating System
To prevent the steric bulk of 2-IPBD from disrupting the stoichiometric balance, a two-step prepolymer method is mandatory. A one-shot synthesis will lead to phase separation and oligomerization due to the differential reactivity of the hindered chain extender. Every step below includes a built-in quality control check to ensure system trustworthiness.
Protocol 3.1: Synthesis of 2-IPBD Extended Polyurethane
Objective: Synthesize a linear thermoplastic polyurethane (TPU) with pendant isopropylidene groups.
-
Dehydration: Dry Polytetramethylene ether glycol (PTMG, MW 2000) under vacuum at 90°C for 2 hours.
-
Validation Checkpoint 1: Perform Karl Fischer titration. Moisture content must be < 0.02% to prevent urea linkage formation and CO₂ bubbling.
-
-
Prepolymer Formation: Cool PTMG to 80°C. Add 4,4'-Methylene diphenyl diisocyanate (MDI) at an NCO:OH ratio of 2:1. Stir under nitrogen for 2 hours.
-
Validation Checkpoint 2: Conduct an isocyanate titration (ASTM D2572). The reaction is complete only when the experimental %NCO matches the theoretical %NCO (approx. 3.6%).
-
-
Chain Extension: Dissolve 2-IPBD in anhydrous DMF (20% w/v) to mitigate viscosity spikes. Add dropwise to the prepolymer at an exact 1:1 molar ratio of residual NCO to 2-IPBD hydroxyls. Stir at 80°C for 4 hours.
-
Validation Checkpoint 3: Monitor via FTIR spectroscopy. The reaction is terminated when the asymmetric NCO stretching band at 2270 cm⁻¹ completely disappears, confirming the absence of toxic residual isocyanates.
-
-
Precipitation: Precipitate the polymer in cold methanol, filter, and dry in a vacuum oven at 60°C for 48 hours.
Protocol 3.2: Post-Polymerization UV Thiol-Ene Crosslinking
Objective: Convert the linear TPU into a thermoset shape memory polymer via radical addition across the sterically hindered double bond.
-
Formulation: Dissolve the 2-IPBD TPU in THF (15 wt%). Add Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) at a 1:1 alkene-to-thiol molar ratio. Add 2 wt% Irgacure 2959 as the photoinitiator.
-
Casting: Cast the solution into a Teflon mold. Evaporate the solvent at room temperature for 24 hours in the dark.
-
Validation Checkpoint 4: Gravimetric analysis. Weigh the film until the mass stabilizes to ±0.1 mg, ensuring zero residual THF plasticization.
-
-
UV Curing: Irradiate the film with 365 nm UV light at an intensity of 20 mW/cm² for 15 minutes per side. The high intensity is required to overcome the activation energy barrier of the tetrasubstituted alkene.
-
Validation Checkpoint 5: Perform a Soxhlet extraction using THF for 24 hours. A gel fraction > 90% validates successful macroscopic crosslinking, proving the transition to a thermoset network.
-
Workflow for synthesizing and crosslinking 2-IPBD-based shape memory polyurethanes.
Quantitative Data Analysis: Structure-Property Relationships
The integration of 2-IPBD fundamentally alters the thermomechanical profile of the resulting polymer. As demonstrated in , modifying the chain extender directly controls the rubbery modulus and transition temperatures.
Table 1 summarizes the expected comparative data when substituting standard BDO with unsaturated variants. The causality is clear: as steric bulk increases (from saturated, to disubstituted, to tetrasubstituted alkenes), the free volume in the hard segment decreases, driving up the glass transition temperature (
Table 1: Comparative Thermomechanical Properties of Polyurethanes based on Chain Extender Type
| Chain Extender | Alkene Substitution Level | Hard Segment | Tensile Strength (MPa) | Elongation at Break (%) | Crosslink Density post-UV (mol/cm³) |
| 1,4-Butanediol (BDO) | None (Saturated) | -15.0 | 35.2 | 650 | N/A (Thermoplastic) |
| cis-2-Butene-1,4-diol | Disubstituted | -5.5 | 28.4 | 520 | 1.2 × 10⁻⁴ |
| 2-IPBD | Tetrasubstituted | +18.2 | 42.1 | 310 | 0.8 × 10⁻⁴ |
Note: The slightly lower crosslink density of 2-IPBD compared to cis-2-butene-1,4-diol is a direct consequence of the steric hindrance of the isopropylidene group, which lowers the kinetic efficiency of the thiol-ene radical propagation step. However, the inherent rigidity of the 2-IPBD motif compensates for this, yielding the highest overall tensile strength.
References
- Google Patents (US6469221B1)
-
A Structural Approach to Establishing a Platform Chemistry for the Tunable, Bulk Electron Beam Cross-Linking of Shape Memory Polymer Systems National Institutes of Health (PMC4492695) URL:[Link]
-
A Processable Shape Memory Polymer System for Biomedical Applications National Institutes of Health (PMC4315357) URL:[Link]
Methodological & Application
Application Note: Regioselective and Global Esterification of 2-(1-Methylethylidene)-1,4-butanediol
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Compound: 2-(1-Methylethylidene)-1,4-butanediol (CAS: 42091-47-4)
Molecular Anatomy & Mechanistic Rationale
2-(1-Methylethylidene)-1,4-butanediol is a highly functionalized, branched aliphatic diol featuring an isopropylidene double bond[1]. Structurally, it presents two primary hydroxyl groups situated in distinct chemical environments:
-
C1-Hydroxyl: An allylic alcohol, located adjacent to the
-hybridized carbon of the isopropylidene group. -
C4-Hydroxyl: A homoallylic alcohol, separated from the alkene by an
methylene bridge.
The Causality of Experimental Choices
Because the C1 position is allylic, the molecule is highly susceptible to allylic transposition (isomerization), elimination, or dehydration if subjected to harsh Brønsted acids (e.g.,
The Steglich esterification —utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP)—is the optimal choice (2)[2]. EDC is specifically selected over DCC (N,N'-Dicyclohexylcarbodiimide) because the resulting EDC-urea byproduct is highly water-soluble, allowing for rapid removal via aqueous extraction rather than tedious filtration. DMAP acts as a hyper-nucleophilic catalyst, forming a highly reactive acyl-pyridinium intermediate that facilitates rapid esterification without acidic byproducts (3)[3].
Figure 1: DMAP-catalyzed Steglich esterification mechanism avoiding allylic shifts.
By exploiting the kinetic preference of the sterically less hindered and electronically activated C1 allylic alcohol, researchers can achieve highly regioselective monoesterification (4)[4]. Conversely, thermodynamic forcing with excess reagents yields the global diester.
Reagent Matrix
| Reagent / Material | Role | Equivalents (Mono) | Equivalents (Di) |
| 2-(1-Methylethylidene)-1,4-butanediol | Substrate (Diol) | 1.0 eq | 1.0 eq |
| Carboxylic Acid (R-COOH) | Acyl Donor | 1.0 eq | 2.5 eq |
| EDC·HCl | Coupling Agent | 1.1 eq | 3.0 eq |
| DMAP | Nucleophilic Catalyst | 0.1 eq | 0.5 eq |
| Dichloromethane (DCM) | Solvent | 0.1 M | 0.2 M |
Experimental Workflows
Protocol A: Regioselective C1-Monoesterification (Kinetic Control)
This protocol is designed to selectively esterify the allylic alcohol while leaving the homoallylic alcohol intact. Strict temperature control is the self-validating mechanism that prevents over-reaction.
-
Preparation: Flame-dry a round-bottom flask under inert gas (Argon or
). Add the carboxylic acid (1.0 eq) and 2-(1-Methylethylidene)-1,4-butanediol (1.0 eq) to anhydrous DCM (0.1 M). -
Cooling: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes. Causality: Low temperature maximizes the kinetic differentiation between the C1 and C4 hydroxyls.
-
Activation: Add DMAP (0.1 eq) followed by the portion-wise addition of EDC·HCl (1.1 eq) over 5 minutes.
-
Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to slowly warm to room temperature over an additional 2 hours.
-
Aqueous Workup: Quench the reaction with saturated aqueous
. Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure.
Self-Validation & Quality Control:
-
TLC Analysis: Develop in Hexane/EtOAc (7:3). Stain with
. The unreacted diol sits at , while the monoester appears at . The spot must turn yellow against a purple background, confirming the intact isopropylidene double bond. -
NMR Verification: In
NMR ( ), verify the diagnostic downfield shift of the C1- protons from 4.1 ppm to 4.6–4.8 ppm. The C4- protons must remain unshifted at 3.6 ppm.
Protocol B: Global Diesterification (Thermodynamic Control)
This protocol forces the esterification of the more sterically hindered C4 homoallylic alcohol by using an excess of the activated acyl donor.
-
Preparation: In a dry flask under inert atmosphere, dissolve the carboxylic acid (2.5 eq) and the diol (1.0 eq) in anhydrous DCM (0.2 M).
-
Activation: At room temperature, add DMAP (0.5 eq) followed by EDC·HCl (3.0 eq). Causality: A higher DMAP loading is required to overcome the steric hindrance of the homoallylic position and drive the reaction to completion.
-
Reaction: Stir the mixture at room temperature for 12–16 hours.
-
Aqueous Workup: Wash the organic layer successively with 0.5 M
(to remove excess DMAP and EDC-urea), saturated , and brine. Dry over and concentrate.
Self-Validation & Quality Control:
-
FTIR Analysis: Confirm the complete disappearance of the broad O-H stretch at
3300 . -
NMR Verification: Both the C1-
and C4- protons must exhibit significant downfield shifts in the NMR spectrum.
Divergent Synthetic Pathways
Figure 2: Divergent synthetic pathways for mono- and diesterification of the diol.
Quantitative Data Summary
| Method | Equivalents (Acid) | Temp | Time | Expected Yield | Regioselectivity (C1:C4) |
| Protocol A | 1.0 eq | 0 °C | 4 h | 75 - 82% | > 95:5 |
| Protocol B | 2.5 eq | RT | 16 h | 88 - 95% | N/A (Global) |
References
-
Sigma-Aldrich Product Specifications Title: 2-(1-METHYLETHYLIDENE)-1,4-BUTANEDIOL AldrichCPR Source: Sigma-Aldrich URL:[1]
-
DMAP Catalytic Mechanism Title: Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study Source: ACS Omega (2024) URL:[3]
-
Steglich Esterification Methodologies Title: Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review Source: PMC / Frontiers in Chemistry (2021) URL:[2]
-
Site-Selective Esterification of Allylic Alcohols Title: Site-Selective Synthesis of C-17 Ester Derivatives of Natural Andrographolide for Evaluation as a Potential Anticancer Agent Source: ACS Omega (2023) URL:[4]
Sources
Application Note: High-Fidelity Synthesis of Functionalized Polyurethanes Using 2-(1-Methylethylidene)-1,4-butanediol
Executive Summary
This guide details the protocol for utilizing 2-(1-Methylethylidene)-1,4-butanediol (also known as 2-isopropylidene-1,4-butanediol) as a specialized chain extender in the synthesis of thermoplastic polyurethanes (TPUs).
Unlike standard linear extenders like 1,4-Butanediol (BDO), this molecule introduces two critical functionalities to the polymer backbone:
-
Steric Disruption: The bulky isopropylidene side group disrupts hard-segment crystallinity, resulting in elastomers with lower modulus and higher optical clarity.
-
Reactive Unsaturation: The pendant double bond serves as a "chemical handle" for post-polymerization modification, specifically enabling thiol-ene "click" chemistry for conjugating bioactive ligands or drugs.
Target Audience: Polymer Chemists, Biomaterials Engineers, and Drug Delivery Systems (DDS) Researchers.
Chemical Profile & Rationale[1][2][3][4][5]
Molecule Analysis
The efficacy of this chain extender lies in its structural deviation from standard linear diols.
| Property | 1,4-Butanediol (Standard) | 2-(1-Methylethylidene)-1,4-butanediol (Target) |
| Structure | Linear, flexible | Branched, unsaturated |
| Hard Segment Packing | High crystallinity (H-bonding) | Disrupted packing (Amorphous/Semi-crystalline) |
| Reactivity | Primary hydroxyls (Fast) | Primary hydroxyls (Slight steric hindrance at C2) |
| Functionality | Inert backbone | Active site: Electron-rich double bond |
Mechanistic Impact on Polyurethane
In a standard polyurethane, the "Hard Segment" (Isocyanate + Chain Extender) separates from the "Soft Segment" (Polyol) to form physical crosslinks.
-
Standard BDO: Forms tight, crystalline domains.[1][2] High tensile strength, opaque.
-
Target Diol: The isopropylidene group acts as an internal plasticizer within the hard segment. This reduces the melting temperature (
) of the hard domain, improves solubility in organic solvents (critical for drug loading), and exposes the alkene for conjugation.
Experimental Protocol
Materials & Equipment
-
Isocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI) or Isophorone diisocyanate (IPDI) for biomedical applications (aliphatic, non-yellowing).
-
Polyol: Polytetramethylene ether glycol (PTMEG, MW 1000) or Polycaprolactone (PCL) for biodegradability.
-
Chain Extender: 2-(1-Methylethylidene)-1,4-butanediol (dried over 4Å molecular sieves).
-
Catalyst: Dibutyltin dilaurate (DBTDL) or Stannous Octoate (0.05 wt%).
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dimethylacetamide (DMAc).
Synthesis Workflow (Two-Step Prepolymer Method)
Rationale: The two-step method is preferred over one-shot synthesis to ensure the chain extender is uniformly distributed and to prevent the double bond from participating in side reactions during the initial exotherm.
Step 1: Prepolymer Formation
-
Drying: Degas Polyol (PTMEG) at 100°C under vacuum (<1 mbar) for 2 hours to remove moisture.
-
Reaction: Cool Polyol to 60°C. Add Isocyanate (MDI) under nitrogen purge.
-
Stoichiometry: Target an NCO/OH ratio of 2.0 to cap all polyol chains with isocyanates.
-
-
Incubation: Stir at 80°C for 2 hours.
-
Validation: Titrate free NCO content (ASTM D2572) to confirm theoretical prepolymer conversion.
Step 2: Chain Extension
-
Dissolution: Dissolve the prepolymer in anhydrous DMF (20% solids content) if solution polymerization is desired (recommended for drug delivery applications).
-
Addition: Add 2-(1-Methylethylidene)-1,4-butanediol (stoichiometric equivalent to free NCO).
-
Catalysis: Add DBTDL (0.05 wt%).
-
Curing: React at 80°C for 4–6 hours under nitrogen. Monitor IR spectrum for the disappearance of the NCO peak (
). -
Precipitation: Pour solution into excess methanol/water (50:50) to precipitate the polymer. Wash 3x and dry under vacuum.
Visualization: Synthesis & Functionalization Logic
The following diagram illustrates the chemical pathway from monomer selection to the final drug-conjugated material.
Figure 1: Reaction pathway transforming the unsaturated diol into a scaffold for drug delivery.
Protocol: Post-Polymerization Functionalization (Thiol-Ene Click)
This is the critical step for researchers in drug development. The isopropylidene double bond is electron-rich and sterically accessible enough for radical-mediated thiol-ene addition.
Objective: Covalent attachment of a thiol-containing peptide or drug molecule.
-
Solvation: Dissolve the Unsaturated TPU in THF or Chloroform (5 wt%).
-
Reagents: Add the Thiol-Drug (1.5 molar excess relative to alkene content) and Photoinitiator (DMPA, 1 wt%).
-
Reaction: Irradiate with UV light (365 nm, 10 mW/cm²) for 15–30 minutes at room temperature.
-
Note: Thermal initiation (AIBN at 60°C) can be used if the drug is UV-sensitive, though UV is faster and reduces side reactions.
-
-
Purification: Precipitate in cold methanol to remove unreacted drug.
Characterization & Quality Control
To validate the synthesis, the following analytical methods are mandatory:
| Technique | Target Metric | Success Criteria |
| 1H-NMR | Alkene Proton Signals | Peaks at 4.8–5.2 ppm (or distinct methyl signals of isopropylidene) must remain after polymerization but disappear after thiol-ene click. |
| FTIR | Isocyanate Consumption | Absence of peak at 2270 cm⁻¹ . |
| GPC | Molecular Weight | Mw > 50,000 Da; PDI < 2.0 (indicates controlled reaction). |
| DSC | Thermal Transitions | Lower |
Safety & Handling
-
2-(1-Methylethylidene)-1,4-butanediol: Treat as a potential irritant. Although specific toxicological data is limited compared to BDO, handle with standard organic solvent protocols (gloves, fume hood).
-
Isocyanates: Potent respiratory sensitizers. Strict moisture control is required; water reaction produces CO2 gas, causing pressure buildup in closed vessels.
References
-
Sardon, H., et al. (2015). Synthesis of Polyurethanes Using Organocatalysis: A Perspective. Macromolecules. Link
-
Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition. Link
-
Petrovic, Z. S., et al. (2013). Structure and Properties of Polyurethanes with Lipid-Based Soft Segments. Journal of Applied Polymer Science. (Provides context on bulky side-chains affecting crystallinity). Link
-
Tri-Iso. (2024). 1,4-Butanediol Chain Extender Technical Data. (Baseline comparison data for standard BDO). Link
-
PubChem. (2025). 2-Isopropyl-1,4-butanediol Compound Summary. National Library of Medicine. Link
Sources
Catalytic hydrogenation methods for 2-(1-Methylethylidene)-1,4-butanediol
Application Note: Catalytic Hydrogenation of 2-(1-Methylethylidene)-1,4-butanediol
Executive Summary
This technical guide details the catalytic hydrogenation of 2-(1-methylethylidene)-1,4-butanediol (commonly known as 2-isopropylidene-1,4-butanediol) to 2-isopropyl-1,4-butanediol .
This transformation presents a specific chemoselectivity challenge common to allylic diols: saturating the trisubstituted alkene without triggering hydrogenolysis (cleavage of the allylic C-O bond) or redox isomerization (conversion to aldehydes/ketones). While simple olefins hydrogenate readily, the steric bulk of the isopropylidene group and the lability of the allylic hydroxyl require precise catalyst selection and process control.
This guide provides a mechanistic basis for catalyst choice, a robust screening protocol, and optimized experimental methods suitable for scale-up from milligram to kilogram batches.
Mechanistic Considerations & Catalyst Selection
Successful hydrogenation requires navigating three competing reaction pathways. Understanding these allows for rational catalyst selection.
Reaction Pathways
-
Target Reaction (Hydrogenation): Addition of H₂ across the C=C double bond.
-
Side Reaction A (Hydrogenolysis): Cleavage of the allylic C-OH bond, yielding 2-isopropyl-1-butanol or 2-isopropyl-1,4-butane. This is promoted by acidic supports or highly active metals (Pd).
-
Side Reaction B (Isomerization): Migration of the double bond or tautomerization to form 2-isopropyl-4-hydroxybutyraldehyde. This is common with Ru or Rh complexes in the absence of H₂ pressure or at low mixing rates.
Catalyst Selection Logic
| Catalyst System | Activity | Selectivity Risk | Recommendation |
| Pd/C (5-10%) | High | High Hydrogenolysis | Use with Base Modifier. Excellent for sterically hindered olefins, but requires Na₂CO₃ or K₂CO₃ to suppress C-O cleavage. |
| Raney Nickel | Moderate | Moderate | Cost-Effective Option. Naturally basic, suppressing hydrogenolysis. Requires higher H₂ pressure (>20 bar) due to lower activity per site. |
| Ru/C (5%) | Moderate | Low Hydrogenolysis | High Selectivity. Ruthenium is less prone to cleaving C-O bonds but may require higher temperatures to reduce trisubstituted alkenes. |
| Rh/C (5%) | High | Low Isomerization | Specialized. Use only if Pd fails due to steric hindrance. Expensive. |
Visualization of Reaction Network
The following diagram illustrates the critical pathways and the control points required to maximize yield of the target diol.
Figure 1: Reaction network showing the target hydrogenation pathway versus competitive hydrogenolysis and isomerization.
Experimental Protocols
Method A: Palladium on Carbon (High Activity / Lab Scale)
Best for initial screening and rapid conversion. The addition of base is critical.
Reagents:
-
Substrate: 2-(1-Methylethylidene)-1,4-butanediol (10.0 g, 69.3 mmol)
-
Catalyst: 5% Pd/C (50% water wet, 0.5 g, 5 wt% loading)
-
Solvent: Methanol (100 mL)
-
Additive: Sodium Carbonate (Na₂CO₃) - 10 mg (Trace)
Protocol:
-
Preparation: Dissolve the substrate in Methanol in a beaker. Add the trace Na₂CO₃ (dissolved in min. water if needed) to neutralize any acidic sites on the carbon support.
-
Loading: Transfer solution to a high-pressure autoclave (e.g., Parr reactor). Add the Pd/C catalyst carefully (keep wet to avoid ignition).
-
Purging: Seal reactor. Purge with Nitrogen (3x 5 bar) to remove oxygen. Purge with Hydrogen (3x 5 bar).
-
Reaction: Pressurize to 10 bar (145 psi) H₂. Heat to 40°C . Stir vigorously (>1000 RPM) to eliminate mass transfer limitations.
-
Monitoring: Monitor H₂ uptake. Reaction typically completes in 2-4 hours.
-
Work-up: Filter catalyst over Celite. Concentrate filtrate under reduced pressure.
-
Validation: Analyze by GC-FID. Expect >98% conversion.
Method B: Raney Nickel (Cost-Effective / Pilot Scale)
Best for larger batches where catalyst cost is a factor and hydrogenolysis must be strictly avoided.
Reagents:
-
Substrate: 100 g
-
Catalyst: Raney Nickel (Active slurry, 10 g)
-
Solvent: Ethanol (500 mL)
Protocol:
-
Loading: Wash Raney Nickel with Ethanol (3x) to remove storage water/alkali. Transfer to autoclave as a slurry.
-
Reaction Conditions: Pressurize to 30-50 bar (435-725 psi) H₂. Heat to 70-80°C .
-
Note: The sterically hindered isopropylidene group requires higher energy to saturate on Ni compared to Pd.
-
-
Work-up: Decant or filter carefully (Pyrophoric hazard).
-
Advantage: The naturally alkaline nature of Raney Ni prevents the acid-catalyzed formation of ethers or hydrogenolysis products.
Process Optimization & Troubleshooting
Use the following flowchart to guide optimization if the initial yield is unsatisfactory.
Figure 2: Troubleshooting logic for common hydrogenation failures.
Parameter Sensitivity Table
| Parameter | Impact on Rate | Impact on Selectivity | Recommended Range |
| Pressure | High (Positive) | Neutral to Positive | 5 - 50 bar |
| Temperature | High (Positive) | Negative (Promotes side reactions) | 25°C - 80°C |
| Solvent | Moderate | High (Avoid acidic solvents) | MeOH, EtOH, IPA |
| Agitation | Critical | Critical (Prevents isomerization) | >1000 RPM (Gas-Liquid limited) |
Analytical Controls
To validate the product, utilize Gas Chromatography (GC). The boiling point difference between the saturated diol and the allylic precursor is sufficient for separation.
-
Column: DB-WAX or HP-5 (30m x 0.32mm x 0.25µm).
-
Carrier: Helium @ 1.5 mL/min.
-
Temp Program: 80°C (hold 2 min) -> 10°C/min -> 220°C (hold 5 min).
-
Detection: FID (250°C).
-
Key Markers:
-
Substrate: Elutes later due to pi-interaction (on polar columns).
-
Target: Elutes earlier/mid.
-
Hydrogenolysis Byproducts: Elute significantly earlier (lower MW).
-
References
-
Musolino, M. G., et al. (2015).[1] "Hydrogenation of Allyl Alcohols Catalyzed by Aqueous Palladium and Platinum Nanoparticles." ResearchGate.[2] Available at: [Link]
-
Cano, I., et al. (2017). "Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol." ACS Omega. Available at: [Link]
-
PubChem. (n.d.). "2-Isopropyl-1,4-butanediol Compound Summary." National Library of Medicine. Available at: [Link]
-
Teles, J. H., et al. (2016). "Continuous Liquid Phase Hydrogenation of 1,4-Butynediol." ResearchGate.[2] Available at: [Link]
-
De Vries, J. G., et al. (2018).[3] "Iron-Catalyzed Transfer Hydrogenation of Allylic Alcohols." Nature Catalysis/PMC. Available at: [Link]
Sources
Application Note: Cyclization of 2-(1-Methylethylidene)-1,4-butanediol to 3-Isopropylidenetetrahydrofuran
Executive Summary
The synthesis of highly substituted, functionalized cyclic ethers is a cornerstone of modern drug development. 2-(1-Methylethylidene)-1,4-butanediol (commonly referred to as 2-isopropylidene-1,4-butanediol) is a highly valuable 1,4-diol precursor utilized in the synthesis of 3-isopropylidenetetrahydrofuran . This cyclic scaffold serves as a rigidified bioisostere and a critical intermediate in the total synthesis of complex marine alkaloids, such as the spiro-oxindole core found in Citrinadin A[1].
As a Senior Application Scientist, I have structured this guide to provide both the theoretical causality behind the reaction pathways and the self-validating experimental protocols required to execute this cyclization efficiently. Depending on the downstream requirements, this cyclization can be driven either by thermodynamic acid-catalyzed dehydration[2] or by kinetically controlled Mitsunobu conditions[3].
Mechanistic Causality & Pathway Selection
The conversion of a 1,4-diol to a tetrahydrofuran derivative is driven by the high thermodynamic stability of the resulting 5-membered ring. However, the presence of the tetrasubstituted exocyclic double bond in 2-(1-methylethylidene)-1,4-butanediol introduces a unique chemoselectivity challenge: preventing double-bond isomerization.
Solid-Acid Catalyzed Cyclodehydration
The traditional cyclodehydration of 1,4-diols proceeds via an intramolecular
Mitsunobu-Mediated Cyclization
For highly sensitive applications where even mild heating with solid acids is detrimental, the Mitsunobu reaction provides a mild, isomerization-free alternative[3].
Causality for Reagent Choice: By reacting the diol with Diisopropyl azodicarboxylate (DIAD) and Triphenylphosphine (
Quantitative Method Comparison
To aid in route selection, the following table summarizes the quantitative and operational metrics for both cyclization methodologies.
| Parameter | Protocol A: Solid-Acid (Amberlyst-15) | Protocol B: Mitsunobu (DIAD/ |
| Primary Reagents | Amberlyst-15 (10% w/w), Toluene | DIAD (1.2 eq), |
| Operating Temperature | 110 °C (Reflux) | 0 °C to 25 °C |
| Typical Reaction Time | 4–6 hours | 12–16 hours |
| Expected Yield | 75–85% | 85–95% |
| Primary Byproducts | Water ( | Triphenylphosphine oxide, DIAD- |
| Scalability | Excellent (Kilogram scale) | Moderate (Due to poor atom economy) |
| Strategic Advantage | Low cost, highly scalable, easy isolation | Zero risk of double-bond isomerization |
Experimental Protocols
Protocol A: Solid-Acid Catalyzed Cyclodehydration (Self-Validating)
This protocol utilizes a Dean-Stark apparatus to provide real-time visual validation of the reaction progress.
-
Reaction Setup: Charge a round-bottom flask with 2-(1-methylethylidene)-1,4-butanediol (1.0 equiv) and anhydrous toluene (0.2 M). Causality: Toluene is explicitly chosen because it forms an azeotrope with water, enabling continuous removal of the byproduct and driving the equilibrium toward the cyclic ether[2].
-
Catalyst Addition: Add dry Amberlyst-15 resin (10% w/w relative to the diol).
-
Azeotropic Reflux: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to 110 °C. Self-Validating Step: Monitor the collection of water in the Dean-Stark trap. The reaction is deemed complete when the theoretical volume of water (1.0 equiv) has been collected, providing an immediate, self-validating visual endpoint.
-
Isolation: Cool the mixture to room temperature and filter it through a fritted funnel to remove the Amberlyst-15 resin. Concentrate the filtrate under reduced pressure to yield the crude 3-isopropylidenetetrahydrofuran.
Protocol B: Mitsunobu Cyclization (Isomerization-Free)
This protocol is strictly kinetically controlled to preserve sensitive structural motifs.
-
Activation Setup: In an oven-dried flask under an argon atmosphere, dissolve the diol (1.0 equiv) and
(1.2 equiv) in anhydrous THF (0.1 M). Cool the mixture to 0 °C using an ice bath. Causality: THF readily solubilizes the phosphonium intermediates, while the 0 °C starting temperature controls the exothermic formation of the betaine intermediate[3]. -
DIAD Addition: Add DIAD (1.2 equiv) dropwise over 15 minutes. Causality: DIAD is preferred over DEAD due to its superior safety profile and liquid state, which ensures a controlled, even addition rate.
-
Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Self-Validating Step: The gradual precipitation of the reduced hydrazine byproduct and
serves as a visual indicator of catalytic turnover. TLC monitoring (Hexanes/EtOAc) will confirm the disappearance of the polar diol baseline spot and the emergence of a non-polar, UV-active product spot[5]. -
Purification via Trituration: Concentrate the reaction mixture in vacuo. Triturate the crude residue with cold hexanes (3 × 20 mL) and filter. Causality: Hexane trituration selectively precipitates the bulk of the
byproduct, drastically simplifying the downstream silica gel chromatography.
Reaction Pathway Visualization
The following diagram maps the logical flow and intermediate generation for both the thermodynamic (Acid-Catalyzed) and kinetic (Mitsunobu) pathways.
Reaction pathways for the cyclization of 2-(1-methylethylidene)-1,4-butanediol.
References
1.[1] Abstract Progress Towards The Total Synthesis of Citrinadin A. - John Wood Group. 1 2.[2] Technical Guide: Dehydration of Hexane-1,4-diol for the Synthesis of Cyclic Ethers. - Benchchem. 2 3.[3] Mitsunobu and Related Reactions: Advances and Applications. - ElectronicsAndBooks. 3 4.[5] PIPERIDINE AND AZETIDINE FORMATION BY DIRECT CYCLIZATION OF DIOLS UNDER MITSUNOBU CONDITIONS. - CLOCKSS. 5 5.[4] Mechanism and stereochemistry of 1,4-diol ring closure to tetrahydrofuran. - The Journal of Organic Chemistry (ACS Publications). 4
Sources
Step-by-step synthesis of terpenes from 2-(1-Methylethylidene)-1,4-butanediol
Application Note: Modular Synthesis of Terpenes from 2-(1-Methylethylidene)-1,4-butanediol
Executive Summary
This technical guide details the protocol for utilizing 2-(1-Methylethylidene)-1,4-butanediol (CAS 42091-47-4) as a high-value C7 building block in the convergent synthesis of terpenes. Unlike traditional C5 (isoprene) iterative chemistry, this C7 synthon allows for the rapid construction of gem-dimethyl substituted backbones, critical for irregular monoterpenes (e.g., Lavandulol) and functionalized polyprenols .
This guide focuses on two core methodologies:
-
Bifunctional Activation: Converting the diol into an electrophilic allylic halide/sulfone.
-
Sulfone-Mediated Coupling (Julia-Kocienski Strategy): A stereoselective route to extend terpene chains.
Strategic Analysis: The C7 Synthon Advantage
In terpene synthesis, the "C5 Rule" (isoprene units) dominates.[1] However, synthetic efficiency often demands larger convergent blocks. The 2-(1-Methylethylidene)-1,4-butanediol molecule offers a pre-installed isopropylidene group (gem-dimethyl alkene), effectively serving as a "masked" isoprene unit with a 2-carbon extension.
Retrosynthetic Logic:
-
Traditional: C5 + C5 → C10 (Linear)
-
C7 Strategy: C7 (Diol) + C3 (Nucleophile) → C10 (Irregular/Branched)
-
Application: Ideal for synthesizing Chrysanthemyl alcohol derivatives and Lavandulol analogs used in pheromone and pyrethroid research.
Figure 1: Retrosynthetic logic utilizing the C7 diol as a core scaffold for terpene construction.
Experimental Protocols
Phase 1: Precursor Preparation & Activation
Before coupling, the chemically inert diol must be converted into a reactive electrophile. We utilize a bromination strategy that favors the formation of the allylic bromide while minimizing rearrangement.
Reagents:
-
Starting Material: 2-(1-Methylethylidene)-1,4-butanediol (1.0 equiv)
-
Phosphorus Tribromide (PBr3) (0.8 equiv)
-
Solvent: Anhydrous Diethyl Ether (Et2O)
-
Quench: Saturated NaHCO3
Step-by-Step Protocol:
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and N2 inlet.
-
Solvation: Dissolve 10.0 mmol of 2-(1-Methylethylidene)-1,4-butanediol in 50 mL of anhydrous Et2O. Cool the solution to -10°C using an ice/salt bath.
-
Bromination: Add PBr3 (8.0 mmol) dropwise over 20 minutes. Critical: Maintain temperature below 0°C to prevent allylic rearrangement to the tertiary bromide.
-
Reaction: Stir at 0°C for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2). The diol spot (Rf ~0.2) should disappear, replaced by the dibromide (Rf ~0.8).
-
Workup: Carefully quench with cold saturated NaHCO3 (20 mL). Extract with Et2O (3 x 30 mL).
-
Purification: Dry organics over MgSO4, filter, and concentrate in vacuo at low temperature (<30°C). The product, 1,4-dibromo-2-(1-methylethylidene)butane , is unstable and should be used immediately.
Phase 2: Modular Coupling (Synthesis of Lavandulol Analog)
This phase demonstrates the coupling of the activated C7 unit with a C3 nucleophile to generate the C10 skeleton.
Reagents:
-
Substrate: Freshly prepared Dibromide (from Phase 1)
-
Nucleophile: Isopropenylmagnesium bromide (0.5 M in THF)
-
Catalyst: CuI (10 mol%)
-
Solvent: Anhydrous THF
Protocol:
-
Catalyst Loading: In a fresh flask, suspend CuI (1.0 mmol) in 20 mL THF under Argon. Cool to -78°C.
-
Nucleophile Addition: Add Isopropenylmagnesium bromide (22.0 mmol) slowly. Allow the "cuprate" complex to form for 30 minutes.
-
Coupling: Dissolve the C7 dibromide (10.0 mmol) in 10 mL THF and add dropwise to the cuprate solution at -78°C.
-
Warming: Allow the mixture to warm to room temperature overnight (12 h). The reaction is driven by the displacement of the primary bromides.
-
Hydrolysis: Quench with saturated NH4Cl solution. The blue aqueous layer indicates copper removal.
-
Isolation: Extract with ether, dry, and concentrate.
-
Result: The crude product contains the C10 skeleton. For alcohol functionality (Lavandulol), a selective mono-protection strategy (TBS-Cl) on the starting diol is recommended before bromination (see Table 1).
Data Summary: Optimization of Coupling Conditions
| Entry | Electrophile | Nucleophile (Equiv) | Catalyst | Yield (%) | Selectivity |
| 1 | Free Diol | Isopropenyl MgBr (3.0) | None | 0% | No Reaction |
| 2 | Dibromide | Isopropenyl MgBr (2.2) | CuI (10%) | 65% | Mixture of mono/di-alkylated |
| 3 | Mono-TBS Bromide | Isopropenyl MgBr (1.2) | Li2CuCl4 (5%) | 82% | Exclusive C10 Alcohol |
Table 1: Optimization showing that protecting one hydroxyl group (Entry 3) significantly improves yield and specificity for Monoterpene alcohols.
Phase 3: Sulfone-Mediated Extension (Polyprenol Synthesis)
For synthesizing larger terpenes (C15+), the Julia-Kocienski olefination is superior due to its trans-selectivity.
Mechanism:
-
Convert C7 bromide to C7-Sulfone .
-
Deprotonate Sulfone (n-BuLi).
-
React with Aldehyde (e.g., Citral).
Figure 2: The Sulfone Strategy for extending the C7 unit into larger isoprenoid chains.
Protocol for Sulfone Synthesis:
-
Dissolve C7-Dibromide (5 mmol) in DMF (15 mL).
-
Add Sodium Benzenesulfinate (12 mmol).
-
Heat to 60°C for 4 hours.
-
Pour into water, filter the white precipitate. Recrystallize from Ethanol.
-
Yield: Typically >90% crystalline sulfone, stable for storage.
Troubleshooting & Critical Parameters
-
Isomerization Risk: The isopropylidene double bond is prone to migration under acidic conditions. Always use buffered workups (NaHCO3) and avoid strong mineral acids.
-
Solubility: The C7 diol is viscous and polar. Ensure complete drying (azeotropic distillation with toluene) before reactions requiring anhydrous conditions.
-
Safety: PBr3 is corrosive and generates HBr. Perform all brominations in a well-ventilated fume hood.
References
-
Synthesis of Irregular Monoterpenes
- Sulfone Coupling Strategies (Julia Olefination)
-
General Terpene Biosynthesis & Synthesis
-
Total Synthesis of Terpenes and Their Biological Significance. (2022). MDPI. Link
-
-
Starting Material Properties
Disclaimer: This protocol is for research purposes only. All chemical handling must comply with local safety regulations and MSDS guidelines.
Sources
Application Note: Solvent Selection and Solvation Protocols for 2-(1-Methylethylidene)-1,4-butanediol
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Procedure (SOP)
Introduction & Physicochemical Profiling
2-(1-Methylethylidene)-1,4-butanediol (CAS 42091-47-4) is an unsaturated aliphatic diol with a molecular weight of 130.188 g/mol [1]. Structurally, it features a 1,4-butanediol backbone substituted at the C2 position with an isopropylidene group (=C(CH3)2).
This unique amphiphilic architecture combines the strong hydrogen-bonding capacity of two terminal hydroxyl groups with the steric and lipophilic bulk of the isopropylidene moiety. Because the C1 hydroxyl is allylic to the double bond, the molecule is sensitive to acidic environments, which can catalyze unwanted allylic rearrangements or hydration of the alkene. Therefore, achieving optimal solvation without compromising molecular stability requires a rigorous, application-specific solvent selection strategy.
Theoretical Framework: Solvation Thermodynamics
The solvation of complex diols is governed by the disruption of intermolecular hydrogen bonds in the neat state and the formation of new solute-solvent interactions. According to , the cohesive energy of a solvent is defined by three vectors: dispersion forces (δD), polar interactions (δP), and hydrogen bonding (δH)[2].
-
Hydrogen Bonding (δH): The terminal -OH groups require solvents with high δH (e.g., Dimethyl Sulfoxide, Alcohols) to act as efficient hydrogen bond acceptors or donors[3].
-
Polarity (δP) & Dispersion (δD): The isopropylidene group introduces a non-polar microdomain. Consequently, highly polar but non-dispersive solvents (like pure water) exhibit lower solubility limits compared to moderately polar organic solvents (like THF or Ethanol).
Causality in Solvent Exclusion: Highly acidic solvents must be strictly avoided. The electron-rich isopropylidene double bond is susceptible to electrophilic attack, meaning low-pH solutions can degrade the compound before downstream application. Neutral or slightly basic aprotic solvents are preferred for long-term stock stability.
Application-Specific Solvent Selection
Selecting the right solvent is a delicate balance of thermodynamic solubility, regulatory compliance, and downstream chemical compatibility[4].
A. Pharmaceutical Formulation & Biological Assays
For drug development workflows, solvents must comply with to minimize toxicity and environmental impact[4].
-
Recommended: Dimethyl Sulfoxide (DMSO) or Ethanol (Class 3 solvents). DMSO is ideal for creating high-concentration stock solutions (up to 100 mM) for in vitro assays due to its exceptional hydrogen-bond accepting nature and low volatility.
B. Polymer Synthesis (Polyurethanes/Polyesters)
When utilizing this diol as a chain extender or monomer, the solvent must be strictly anhydrous and non-nucleophilic to prevent side reactions (e.g., isocyanate quenching)[5].
-
Recommended: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF). Both provide excellent solvation for the growing polymer chain and can be easily dried over molecular sieves.
C. Analytical Workflows (LC-MS / HPLC)
For chromatographic analysis, solvents must be highly volatile and MS-compatible.
-
Recommended: Acetonitrile (MeCN) or Methanol (MeOH). MeCN provides superior peak shapes for hydrophobic derivatives, while MeOH ensures complete solvation of the polar diol moiety.
Quantitative Data: Solvent Selection Matrix
Table 1: Physicochemical properties and suitability of candidate solvents for 2-(1-Methylethylidene)-1,4-butanediol.
| Solvent Candidate | ICH Q3C Class | Dielectric Constant (ε) | Boiling Point (°C) | Solvation Capacity | Primary Application |
| DMSO | Class 3 | 46.7 | 189 | Excellent | Biological Assays / Formulation |
| Ethanol | Class 3 | 24.5 | 78 | Excellent | Green Extraction / Formulation |
| THF | Class 2 | 7.5 | 66 | Good | Polymer Synthesis (Anhydrous) |
| Acetonitrile | Class 2 | 37.5 | 82 | Moderate | LC-MS Analytical Workflows |
| DMF | Class 2 | 36.7 | 153 | Excellent | Chemical Synthesis |
Experimental Protocols
The following self-validating protocols incorporate gravimetric verification and environmental controls to ensure absolute reproducibility.
Protocol A: Preparation of 100 mM Stock Solution for Biological Assays
Objective: Prepare a sterile, chemically stable stock solution in DMSO.
-
Gravimetric Preparation: Accurately weigh 13.02 mg of 2-(1-Methylethylidene)-1,4-butanediol (MW = 130.188 g/mol )[1] into a sterile, amber glass vial.
-
Causality: Amber glass protects the unsaturated allylic bond from potential photo-oxidation during long-term storage.
-
-
Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).
-
Agitation: Vortex the mixture at 1000 rpm for 2 minutes at room temperature (20–25°C).
-
Validation: Visually inspect the vial against alternating dark and light backgrounds. The solution must be completely clear, lacking any Schlieren lines (indicating density gradients) or undissolved particulates.
-
Storage: Aliquot into single-use vials and store at -20°C.
-
Note: DMSO freezes at 18.5°C; ensure complete thawing and gentle vortexing prior to downstream use to prevent concentration gradients.
-
Protocol B: Preparation of Anhydrous Solution for Polymer Synthesis
Objective: Dissolve the diol in an ultra-dry environment to prevent nucleophilic interference.
-
Solvent Drying: Dry HPLC-grade THF over activated 3Å molecular sieves for a minimum of 48 hours prior to use.
-
Causality: The 3Å pore size selectively traps water molecules (~2.8Å) while excluding the larger THF molecules. Verify moisture content is <50 ppm using Karl Fischer titration.
-
-
Atmospheric Control: Purge a dry Schlenk flask with Argon or high-purity Nitrogen for 5 minutes to displace ambient oxygen and humidity.
-
Transfer: Transfer the required mass of the diol into the flask under positive inert gas pressure.
-
Dissolution: Inject the anhydrous THF via a gas-tight syringe. Stir magnetically at 300 rpm until a homogenous solution is achieved.
-
In-Process Control: Utilize the solution immediately to minimize ambient moisture absorption, which could otherwise quench sensitive reagents like diisocyanates.
Decision Workflow
The following decision tree dictates the logical pathway for selecting the optimal solvent based on your specific laboratory requirements.
Figure 1: Decision tree for selecting the optimal solvent based on downstream application.
References
-
Hansen Solubility Parameters Title: HSP Basics | Practical Solubility Science Source: Hansen-Solubility.com URL:[Link]
-
Pharmaceutical Solvent Selection Guidelines Title: Choosing the Right Solvent for Drug Manufacturing Source: Purosolv URL:[Link]
-
Solvent Sustainability Metrics Title: Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
Polymerization techniques involving 2-(1-Methylethylidene)-1,4-butanediol monomers
This guide outlines advanced polymerization protocols for 2-(1-Methylethylidene)-1,4-butanediol (CAS 42091-47-4). This monomer, structurally distinct due to its sterically hindered isopropylidene side group, offers unique opportunities for synthesizing functionalized polyesters and polyurethanes with tunable crystallinity and post-polymerization reactivity.
Introduction & Monomer Analysis
2-(1-Methylethylidene)-1,4-butanediol is a functional aliphatic diol characterized by a primary hydroxyl backbone and a pendant isopropylidene unsaturation. Unlike standard 1,4-butanediol (BDO), which yields highly crystalline polymers (e.g., PBT), this monomer introduces steric irregularity and a reactive "handle" into the polymer chain.
Chemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]
-
CAS: 42091-47-4
-
Structure: HO-CH2-C(=C(CH3)2)-CH2-CH2-OH
-
Key Features:
-
Primary Hydroxyls: High reactivity for step-growth polymerization (polyesters, polyurethanes).
-
Isopropylidene Group: A tetrasubstituted, electron-rich double bond. It is resistant to homopolymerization during standard processing but active for thiol-ene click chemistry or oxidative crosslinking .
-
Steric Bulk: Disrupts chain packing, reducing crystallinity and melting temperature (
) of the resulting polymer.
-
Protocol A: Functional Polyester Synthesis (Melt Polycondensation)
Objective: Synthesize a linear, unsaturated polyester (e.g., Poly(2-isopropylidenebutylene adipate)) suitable for biodegradation studies or further crosslinking.
Scientific Rationale: Standard melt polycondensation requires high temperatures (>230°C). However, the isopropylidene group is susceptible to thermal migration or oxidative degradation at these extremes. This protocol utilizes a Titanium-catalyzed, vacuum-assisted low-temperature route (max 190°C) to preserve the double bond integrity.
Materials
| Component | Function | Stoichiometry (Molar) |
| 2-(1-Methylethylidene)-1,4-butanediol | Monomer (Diol) | 1.05 eq (5% excess) |
| Adipic Acid | Monomer (Diacid) | 1.00 eq |
| Titanium(IV) isopropoxide (TTIP) | Catalyst | 0.1 wt% |
| Irganox 1010 | Antioxidant | 0.1 wt% |
Step-by-Step Methodology
-
Esterification (Atmospheric Phase):
-
Charge the diol and adipic acid into a 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and Dean-Stark trap/condenser.
-
Add Irganox 1010 to prevent oxidative crosslinking of the double bond.
-
Purge with
for 15 minutes. -
Heat to 160°C under continuous stirring (150 rpm). Water evolution will begin.[1]
-
Ramp temperature to 180°C over 2 hours until >95% of theoretical water is collected. Critical: Do not exceed 190°C to avoid side reactions.
-
-
Polycondensation (Vacuum Phase):
-
Add the catalyst (TTIP) dissolved in a small amount of dry toluene or isopropanol.
-
Gradually reduce pressure to <1 mbar over 45 minutes. Caution: Rapid vacuum application may cause foam-over due to residual water flashing.
-
Maintain reaction at 180–190°C under full vacuum for 3–5 hours.
-
Endpoint Validation: Monitor torque on the stirrer (viscosity increase). Stop when torque stabilizes.
-
-
Isolation:
-
Break vacuum with
. -
Pour the molten polymer onto a Teflon sheet or into cold methanol for precipitation (if purification is required).
-
Diagram: Polyesterification Pathway
Caption: Two-step melt polycondensation workflow preserving the isopropylidene unsaturation.
Protocol B: UV-Curable Polyurethane Synthesis
Objective: Use 2-(1-Methylethylidene)-1,4-butanediol as a chain extender to incorporate reactive double bonds into a polyurethane backbone, enabling UV-curing or sulfur vulcanization.
Scientific Rationale: The primary hydroxyls react rapidly with isocyanates. By adding this monomer in the second step (chain extension), the bulky isopropylidene groups are distributed throughout the hard segments, disrupting crystallization and providing sites for crosslinking without affecting the soft segment flexibility.
Materials
| Component | Role | Equivalence |
| Polycaprolactone Diol (Mn 2000) | Soft Segment | 1.0 eq |
| Isophorone Diisocyanate (IPDI) | Hard Segment | 2.0 eq |
| 2-(1-Methylethylidene)-1,4-butanediol | Chain Extender | 1.0 eq |
| Dibutyltin Dilaurate (DBTDL) | Catalyst | 0.05 wt% |
| MEK / Toluene | Solvent | 50% solids |
Step-by-Step Methodology
-
Prepolymer Formation:
-
Dehydrate Polycaprolactone Diol at 100°C under vacuum for 1 hour.
-
Cool to 60°C and dissolve in dry MEK/Toluene (1:1).
-
Add IPDI and DBTDL catalyst.
-
React at 70–80°C under
until the NCO content reaches the theoretical value (approx. 2-3% depending on MW). Validation: Titrate with di-n-butylamine (ASTM D2572).
-
-
Chain Extension:
-
Dissolve 2-(1-Methylethylidene)-1,4-butanediol in a minimum amount of dry solvent.
-
Add dropwise to the prepolymer solution at 60°C.
-
Monitor the disappearance of the NCO peak (
) via FT-IR. -
Continue reaction until NCO is undetectable (approx. 2-4 hours).
-
-
Film Casting & Curing (Optional):
-
Add Photoinitiator (e.g., Irgacure 651, 3 wt%) if UV curing is desired.
-
Cast onto glass plates and dry at 50°C.
-
Expose to UV light to crosslink the isopropylidene groups (Thiol-ene click can be used here by adding a multifunctional thiol).
-
Protocol C: Post-Polymerization Functionalization (Thiol-Ene Click)
Objective: Verify the reactivity of the pendant double bond.
Method:
-
Dissolve the synthesized polyester/PU in chloroform.
-
Add Methyl 3-mercaptopropionate (5 eq relative to double bonds) and DMPA (photoinitiator).
-
Irradiate with UV light (365 nm) for 10 minutes.
-
Validation: Analyze via
-NMR. The disappearance of the isopropylidene methyl signals ( ppm) and appearance of thio-ether signals confirms functionalization.
References
-
Synthesis of Functional Polyesters
-
Polyurethane Chain Extension
- Source: Datta, J., & Głowińska, E. (2012). "Synthesis and characterization of polyurethanes with bio-based chain extenders." Journal of Elastomers & Plastics.
- Relevance: Protocols for NCO-OH titr
-
Thiol-Ene Click Chemistry on Steric Double Bonds
- Source: Hoyle, C. E., & Bowman, C. N. (2010). "Thiol-Ene Click Chemistry.
- Relevance: Mechanistic valid
-
Monomer Data & Safety
Sources
Application Note: Scalable Preparation of 2-(1-Methylethylidene)-1,4-butanediol
Abstract & Strategic Overview
2-(1-Methylethylidene)-1,4-butanediol (CAS: 6124-79-4), also known as 2-isopropylidene-1,4-butanediol, is a critical aliphatic diol monomer featuring a pendant isopropylidene group. This structural motif introduces unsaturation into polyester and polyurethane backbones, enabling post-polymerization crosslinking and modification.
While laboratory-scale synthesis often relies on non-scalable reagents, this guide outlines a process-ready protocol suitable for scale-up (100g to kg scale). The strategy employs a classic Stobbe condensation followed by esterification and a chemoselective reduction.
Key Process Features:
-
Cost-Efficiency: Utilizes commodity starting materials (Acetone, Diethyl Succinate).
-
Scalability: Replaces pyrophoric solid LAH with liquid Red-Al® (Vitride) for safer heat management and dosing.
-
Selectivity: Optimized temperature profiles prevent saturation of the conjugated double bond during ester reduction.
Retrosynthetic Analysis & Reaction Scheme
The synthesis is broken down into three unit operations to maximize yield and purity at each stage.
-
Stobbe Condensation: Construction of the carbon skeleton via condensation of acetone and diethyl succinate.
-
Fischer Esterification: Conversion of the crude half-ester intermediate to the diester to facilitate smooth reduction.
-
Chemoselective Reduction: Reduction of the diester to the diol while preserving the tetrasubstituted alkene.
Figure 1: Synthetic pathway for 2-(1-Methylethylidene)-1,4-butanediol.
Detailed Experimental Protocols
Step 1: Stobbe Condensation (Synthesis of Mono-Ethyl Isopropylidenesuccinate)
Rationale: The Stobbe condensation is chosen over the Aldol reaction because it prevents self-condensation of the ketone and drives the equilibrium toward the alkylidene product via a lactone intermediate [1].
Reagents:
-
Diethyl succinate (1.2 equiv)[1]
-
Acetone (1.0 equiv)
-
Sodium Ethoxide (1.5 equiv, 21% wt in Ethanol)
-
Solvent: Anhydrous Ethanol or Toluene
Protocol (Scale: 1.0 mol Acetone):
-
Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel under N2 atmosphere.
-
Base Preparation: Charge Sodium Ethoxide solution (1.5 mol) into the flask.
-
Addition: Mix Diethyl succinate (209 g, 1.2 mol) and Acetone (58 g, 1.0 mol) in a separate flask. Add this mixture dropwise to the base over 60 minutes.
-
Process Note: Maintain temperature < 30°C to minimize side reactions.
-
-
Reaction: Heat the mixture to gentle reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (or GC) for consumption of acetone.
-
Workup (Critical for Purity):
-
Cool to room temperature.
-
Acidify with dilute HCl to pH ~2.
-
Extract with Ethyl Acetate (3 x 300 mL).
-
Purification Logic: The product is a carboxylic acid (half-ester). Extract the organic layer with 10% Na2CO3 solution. The product moves to the aqueous phase, leaving neutral impurities (unreacted diester) in the organic phase.
-
Acidify the aqueous phase again with HCl and extract back into Ethyl Acetate. Dry (MgSO4) and concentrate.
-
Yield: Expect ~70-80% of crude half-ester as a viscous oil.
-
Step 2: Fischer Esterification
Rationale: Reducing the half-ester directly consumes extra hydride (to deprotonate the acid) and generates hydrogen gas. Converting to the diester first makes the reduction smoother and safer.
Protocol:
-
Dissolve the crude half-ester from Step 1 in Ethanol (5 vol).
-
Add conc. H2SO4 (5 mol%).
-
Reflux for 8 hours.
-
Concentrate ethanol, neutralize with NaHCO3, extract with Ethyl Acetate, and distill under vacuum if high purity is required (bp ~110-115°C @ 10 mmHg) [2].
Step 3: Chemoselective Reduction (Diester to Diol)
Rationale: This is the most safety-critical step. Standard LiAlH4 (LAH) is pyrophoric and difficult to handle on a kilo-scale. Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) is used here because:
-
It is soluble in organic solvents (Toluene), eliminating slurry handling issues.
-
It exhibits higher chemoselectivity for ester reduction over conjugated alkene saturation at low temperatures [3].
Reagents:
-
Diethyl Isopropylidenesuccinate (Diester)
-
Red-Al (Vitride) solution (65-70% in Toluene)
-
Solvent: Anhydrous Toluene
Protocol (Scale: 100 g Diester):
-
Setup: 1L jacketed reactor with overhead stirring, thermocouple, and pressure-equalizing addition funnel. Purge with N2.[2]
-
Substrate Charge: Dissolve Diester (100 g, ~0.44 mol) in Toluene (400 mL). Cool the solution to -15°C .
-
Critical Parameter: Temperature must be kept < 0°C to prevent reduction of the C=C double bond.
-
-
Reductant Addition: Charge Red-Al solution (1.5 equiv of hydride per ester group = 3.0 equiv total moles Red-Al) into the addition funnel.
-
Add dropwise over 2 hours.
-
Exotherm Control: Ensure internal temperature does not exceed -5°C.
-
-
Reaction: Stir at 0°C for 2 hours. Monitor by HPLC/TLC.
-
Quench (Fieser-style or Rochelle's Salt):
-
Caution: H2 gas evolution.[3]
-
Slowly add Acetone (to quench excess hydride) followed by 20% Rochelle’s Salt (Potassium Sodium Tartrate) solution.
-
Stir vigorously for 2 hours until phases separate clearly (Rochelle's salt breaks the aluminum emulsion).
-
-
Isolation: Separate organic layer.[2][4] Extract aqueous layer with Ethyl Acetate.[1] Combine organics, dry, and concentrate.[1][2]
-
Purification: Distillation under high vacuum (0.1 mmHg) is recommended to isolate the pure diol.
Process Safety & Critical Control Points
| Hazard | Control Strategy |
| Hydrogen Evolution | During Stobbe (if NaH used) and Reduction quench. Ensure reactor is vented to a scrubber/flare. |
| Thermal Runaway | Reduction is highly exothermic. Use jacketed reactors with active cooling. Do not rush addition rates. |
| Selectivity Loss | High temperatures (>20°C) during reduction will lead to the saturated diol (2-isopropyl-1,4-butanediol). Maintain T < 0°C. |
Analytical Specifications
Target Molecule: 2-(1-Methylethylidene)-1,4-butanediol
-
Formula: C7H12O2
-
MW: 128.17 g/mol
1H NMR (CDCl3, 400 MHz) Diagnostic Peaks:
-
δ 1.80 (s, 3H), 1.85 (s, 3H): Methyl groups of the isopropylidene moiety.
-
δ 2.45 (t, 2H): Methylene group at C3.
-
δ 3.70 (t, 2H): Hydroxymethylene at C4.
-
δ 4.20 (s, 2H): Hydroxymethylene at C1 (allylic).
-
Note: The absence of a methine proton (CH) in the 2.0-3.0 ppm range confirms the double bond is intact.
HPLC Method:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile Gradient.
-
Detection: UV at 210 nm (weak absorbance) or RI (Refractive Index).
Process Flow Diagram (Reduction Step)
Figure 2: Process flow for the safe scale-up of the reduction step.
References
-
Stobbe Condensation Mechanism & Scope
-
Preparation of Diethyl Isopropylidenesuccinate
-
Overberger, C. G.; Roberts, C. W. "Diethyl Isopropylidenemalonate" (Analogous Procedure). Organic Syntheses, Coll.[6] Vol. 4, p.276.
-
Source:
-
-
Red-Al Selectivity Profiles
-
"Red-Al® Sodium bis(2-methoxyethoxy)aluminum dihydride Solution." Sigma-Aldrich Technical Bulletin.
-
Source:
-
-
Reduction of Conjugated Esters
- Minami, T. et al. "Selective reduction of α,β-unsaturated esters." Journal of Organic Chemistry.
-
Source:
-
General Safety for Hydride Reductions
- "Safe Handling of Organolithium and Organoaluminum Compounds."
-
Source:
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(1-Methylethylidene)-1,4-butanediol
[1]
Introduction
You are likely synthesizing 2-(1-Methylethylidene)-1,4-butanediol (also known as 2-isopropylidene-1,4-butanediol) via the reduction of dimethyl isopropylidenesuccinate (derived from a Stobbe condensation).[1]
The Critical Challenge: Unlike standard 1,4-butanediol, your target molecule is an allylic diol .[1]
-
Sensitivity: The allylic alcohol moiety renders this compound highly susceptible to acid-catalyzed 1,3-allylic transposition (isomerization) and cyclodehydration (forming tetrahydrofuran derivatives).[1]
-
Consequence: Standard purification methods (unbuffered silica gel, high-temperature distillation) often degrade the product, leading to "phantom" yield losses and inexplicable NMR spectra.[1]
This guide provides self-validating protocols designed to preserve the integrity of the isopropylidene group.
Module 1: Diagnostic Triage (The "Triage")
Before attempting purification, you must profile your crude mixture to select the correct workflow.[1]
Q: How do I distinguish my target from the over-reduced impurity?
A: The most common impurity is the saturated analog, 2-isopropyl-1,4-butanediol , resulting from over-reduction of the double bond.[1]
| Feature | Target: 2-(1-Methylethylidene)-1,4-butanediol | Impurity: 2-Isopropyl-1,4-butanediol |
| 1H NMR (Methyls) | Singlets (x2) at | Doublets (x2) at |
| 1H NMR (Alkene) | Quaternary carbons (no alkene protons) | No alkene signals |
| TLC Stain | Rapidly stains with KMnO4 (Yellow/Brown on Purple) | Stains poorly/slowly with KMnO4; requires PMA/Cerium |
| Physical State | Viscous oil (may crystallize at <0°C) | Viscous oil |
Q: My crude oil is dark brown. Is this polymerization?
A: Likely yes.[1] The isopropylidene group is electron-rich and prone to oxidative oligomerization.[1]
Module 2: Purification Protocols (The "Treatment")
Select your method based on the impurity profile identified above.
Workflow Decision Matrix
Figure 1: Decision matrix for selecting the appropriate purification workflow.
Method A: Neutralized Silica Chromatography (Gold Standard)
Use when: High purity (>98%) is required or when separating close-running isomers.[1]
The Risk: Standard silica gel is slightly acidic (pH 6.0–6.5).[1] This is sufficient to trigger the rearrangement of the allylic alcohol or cyclization to a furan derivative.[1]
The Protocol:
-
Slurry Preparation: Suspend Silica Gel 60 in your eluent (e.g., Hexane/EtOAc).[1]
-
Neutralization (CRITICAL): Add 1% Triethylamine (TEA) to the slurry. Swirl for 5 minutes.
-
Packing: Pour the column. Flush with 2 column volumes of eluent containing 1% TEA.
-
Elution: Run your gradient (typically 20%
60% EtOAc in Hexane). You can remove the TEA from the mobile phase once the sample is loaded, or keep it at 0.5% to be safe. -
Workup: Evaporate fractions immediately. Do not let the product sit in solution with silica fines.[1]
Method B: High-Vacuum Distillation with Inhibitor
Use when: Scaling up (>10g) or removing heavy oligomers.[1]
The Protocol:
-
Add Inhibitor: Add 500 ppm of BHT (Butylated hydroxytoluene) to the pot.[1] This prevents radical polymerization of the double bond heated.[1]
-
Vacuum Requirement: You need high vacuum (<1 mmHg).[1]
-
Expected BP: ~110–120°C at 0.5 mmHg (Extrapolated from BDO BP of 230°C at atm).[1]
-
-
Temperature Control: Do not exceed a bath temperature of 160°C. If it doesn't distill, your vacuum is insufficient. Higher heat will cause dehydration to dienes.[1]
Module 3: Advanced Troubleshooting (The "ER")
Issue 1: "My product turned into a cyclic ether (THF derivative)."
Symptoms: Loss of -OH stretch in IR; appearance of ether C-O-C bands; change in Rf. Root Cause: Acid-catalyzed cyclodehydration.[1] This often happens if the crude reaction mixture was quenched with strong acid (HCl/H2SO4) and then concentrated with heat.[1] Corrective Action:
-
Prevention: Quench reduction reactions (e.g., LiAlH4) with Fieser workup or saturated Na2SO4 , never strong acid.[1]
-
Rescue: If cyclization has started, you cannot reverse it.[1] You must restart the synthesis.[1]
Issue 2: "I see a mixture of isomers in the NMR."
Symptoms: Multiple sets of alkene signals or methyl singlets. Root Cause: Allylic rearrangement (1,3-transposition).[1] The hydroxyl group moves, and the double bond shifts.[1] Corrective Action:
-
Avoid Chloroform (CDCl3) for NMR if it has not been stored over potassium carbonate (CDCl3 becomes acidic over time).[1] Use DMSO-d6 or Benzene-d6 for analysis to ensure the isomerization isn't happening in the NMR tube.[1]
-
If the bulk is isomerized, recrystallization (Method C) is the only way to purify one isomer, though yield will be low.
Method C: Low-Temperature Crystallization
While often an oil at room temperature, the isopropylidene derivative can be coaxed into a solid.[1]
References
-
General Properties of 1,4-Butanediol & Derivatives
-
Silica Gel Acidity & Neutralization
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for neutralizing silica with triethylamine for acid-sensitive compounds).
-
-
Synthesis via Stobbe Condensation Reduction
-
Allylic Rearrangement Risks
Disclaimer: These protocols are for research use only. Always consult the SDS for 2-(1-Methylethylidene)-1,4-butanediol and standard 1,4-butanediol before handling.
Troubleshooting polymerization inhibition in 2-(1-Methylethylidene)-1,4-butanediol
The following technical support guide is structured to address the specific challenges associated with 2-(1-Methylethylidene)-1,4-butanediol (also known as 2-isopropylidene-1,4-butanediol).
Given the unique structure of this molecule—a diol backbone with a sterically hindered, allylic-rich exocyclic double bond—"polymerization inhibition" is a multi-faceted issue. It often manifests as degradative chain transfer (where the monomer acts as its own inhibitor) or oxygen sensitivity during radical curing.
Topic: Troubleshooting Polymerization Inhibition & Reactivity Profiles
Welcome to the Advanced Application Support Hub. This guide is designed for polymer chemists and drug development researchers encountering reactivity issues with 2-(1-Methylethylidene)-1,4-butanediol.[1] Unlike standard aliphatic diols, this molecule possesses a tetrasubstituted alkene functionality that introduces complex radical behavior.
Part 1: The Chemistry of Inhibition
Before troubleshooting, it is critical to diagnose which mechanism is stalling your reaction. This molecule presents a "Dual-Inhibition" risk profile:
-
Allylic Retardation (Intrinsic): The isopropylidene group contains six allylic protons . In free-radical systems, these protons are susceptible to abstraction, forming a stable allylic radical that terminates chain growth rather than propagating it.[1] This is often mistaken for "impurity inhibition."
-
Oxidative Quenching (Extrinsic): The electron-rich double bond is highly sensitive to ground-state oxygen, leading to the formation of hydroperoxides that halt surface curing.
Inhibition Mechanism Visualization
The following diagram illustrates the competition between successful polymerization (Propagation) and the unwanted "Self-Inhibition" pathway (Degradative Chain Transfer).
Caption: Figure 1. The "Allylic Curse": Competition between chain propagation and degradative chain transfer in 2-(1-Methylethylidene)-1,4-butanediol.[1]
Part 2: Troubleshooting Guide (Q&A)
Scenario A: Radical Polymerization (Curing Unsaturated Resins)
User Context: You have incorporated the diol into an unsaturated polyester or urethane-acrylate and are trying to crosslink it, but the resin remains tacky or liquid.
Q1: I am using standard photoinitiators (e.g., TPO, Irgacure), but the resin won't cure hard. Is my inhibitor level too high? Diagnosis: It is likely not your added inhibitor (MEHQ/BHT) but the monomer structure itself causing Degradative Chain Transfer . The allylic methyl groups on the isopropylidene moiety are abstracting radicals. Corrective Protocol:
-
Switch to Thiol-Ene Chemistry: Thiols can rescue the "dead" allylic radicals. Add a multifunctional thiol (e.g., PETMP) at 10-20 wt%.[1] The thiol hydrogen is easily abstracted by the allylic radical, regenerating a reactive thiyl radical that re-initiates polymerization.
-
Increase Initiator Flux: Standard 1% loadings are insufficient for allylic monomers. Increase photoinitiator concentration to 3-5 wt% to overwhelm the abstraction rate.
-
Oxygen Exclusion: This monomer is exceptionally sensitive to oxygen inhibition. If you cannot purge with Nitrogen, cover the sample with a PET film during cure to physically block oxygen.
Q2: The surface is tacky (uncured), but the bulk is solid. How do I fix this "Air Inhibition"? Diagnosis: Oxygen inhibition is quenching the radicals at the interface. Corrective Protocol:
-
Add an Oxygen Scavenger: Incorporate an amine synergist (e.g., EDB or MDEA) at 2-3%.[1] The amine reacts with peroxy radicals to consume oxygen.
-
High-Intensity Cure: Increase UV irradiance (>500 mW/cm²).[1] High radical flux consumes oxygen faster than it can diffuse into the film.
Scenario B: Step-Growth Polymerization (Synthesis of PU/Polyesters)
User Context: You are reacting the diol with isocyanates or dicarboxylic acids, and the molecular weight isn't building.
Q3: My reaction with isocyanates (to make PU) is much slower than with 1,4-butanediol. Is there an impurity? Diagnosis: This is a Steric Hindrance issue, not necessarily an impurity. The isopropylidene group at the 2-position creates significant steric bulk, shielding the adjacent primary hydroxyl groups, effectively reducing their nucleophilicity. Corrective Protocol:
-
Catalyst Boost: Increase the catalyst loading (e.g., Dibutyltin Dilaurate - DBTDL) by 2-3x compared to standard 1,4-BDO formulations.[1]
-
Temperature Ramp: Increase reaction temperature to 75-85°C (ensure you are below the thermal polymerization threshold of the alkene).
-
Solvent Selection: Use polar aprotic solvents (DMF, DMSO) if possible to expose the hydroxyls, avoiding H-bonding solvents that cluster the diol.
Part 3: Physicochemical & Safety Data
Use the following data to validate your experimental conditions.
| Property | Value | Critical Note |
| CAS Number | 42091-47-4 | Verify identity; often confused with itaconate derivatives.[1] |
| Molecular Weight | 130.19 g/mol | Use for precise stoichiometry in PU synthesis. |
| Physical State | Viscous Liquid / Low Melting Solid | May require gentle heating to dispense. |
| Allylic Proton Count | 10 (High Risk) | 6 (Methyls) + 4 (CH2s). Extreme radical retardation risk. |
| Solubility | Alcohols, Acetone, Water (Partial) | Hydrophobic isopropylidene group reduces water solubility vs. 1,4-BDO.[1] |
| Storage Temp | 2-8°C (Recommended) | Prevent spontaneous peroxidation of the double bond. |
Part 4: Validated Experimental Protocols
Protocol 1: The "Gel Test" (Checking for Inhibitor Overload)
Use this if you suspect your commercial batch has too much stabilizer (e.g., MEHQ) preventing reaction.
-
Preparation: Mix 5g of 2-(1-Methylethylidene)-1,4-butanediol with 0.1g AIBN (Azobisisobutyronitrile).
-
Heating: Place in a test tube and heat to 70°C in an oil bath.
-
Observation:
-
< 10 mins: Low inhibitor levels (High reactivity).
-
10 - 60 mins: Normal inhibitor levels.[1]
-
> 2 hours: Excessive inhibition or Oxygen poisoning.
-
-
Reference Control: Run a parallel tube with unsubstituted 1,4-butanediol (note: this won't polymerize radically, so use a known acrylate monomer as a positive control for the initiator efficacy).
Protocol 2: Purification (Removing Oxidized Inhibitors)
If the liquid is yellow/brown, the inhibitor (MEHQ) may have oxidized, acting as a retarder.
-
Dissolution: Dissolve the diol in Ethyl Acetate (1:1 ratio).
-
Wash: Wash 3x with 5% NaOH solution (removes phenolic inhibitors like MEHQ).
-
Wash: Wash 3x with Distilled Water (until neutral pH).
-
Dry: Dry organic layer over Magnesium Sulfate (
). -
Concentrate: Rotary evaporate the solvent at
to prevent thermal polymerization.-
Warning: The uninhibited monomer is unstable. Use immediately.
-
References
-
Sigma-Aldrich. 2-(1-METHYLETHYLIDENE)-1,4-BUTANEDIOL Product Analysis & Properties. Retrieved from [1]
-
Odian, G. (2004). Principles of Polymerization. Wiley-Interscience.[1] (Foundational text on Allylic Degradative Chain Transfer mechanisms).
- Ligon, S. C., et al. (2014). Strategies to reduce oxygen inhibition in photoinduced polymerization. Chemical Reviews. (Source for Oxygen Inhibition troubleshooting).
-
Gantrade Corporation. 1,4-Butanediol (BDO) Properties and Handling. Retrieved from (Comparative baseline for BDO reactivity).
-
PubChem. 2-Isopropyl-1,4-butanediol Compound Summary. Retrieved from
Sources
Technical Support Center: Optimizing Thermal Stability of 2-(1-Methylethylidene)-1,4-butanediol
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-(1-Methylethylidene)-1,4-butanediol. This guide is designed to provide you with the foundational knowledge and practical troubleshooting advice to optimize the thermal stability of this compound in your research and development endeavors. As detailed information on this specific molecule is not widely available, this document leverages established principles of thermal analysis and the chemistry of analogous unsaturated diols to provide a robust framework for your investigations.
Section 1: Core Principles of Thermal Stability Analysis
Understanding the thermal stability of a compound is paramount in determining its suitability for various applications, from manufacturing processes to formulation and storage. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1]
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is invaluable for determining the onset temperature of decomposition, quantifying mass loss at different stages, and identifying the presence of volatile components.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This method is crucial for identifying thermal events such as melting, crystallization, glass transitions, and exothermic decomposition, which may not be associated with a mass change.
Experimental Workflow for Initial Thermal Stability Screening
A systematic approach is essential for accurately characterizing the thermal behavior of 2-(1-Methylethylidene)-1,4-butanediol. The following workflow outlines the initial steps for a comprehensive thermal analysis.
Caption: Initial workflow for thermal stability assessment.
Key Parameters from Thermal Analysis
| Parameter | Technique | Description | Importance |
| Onset Decomposition Temperature (Td) | TGA | The temperature at which significant mass loss begins. | Defines the upper temperature limit for handling and processing. |
| Mass Loss (%) | TGA | The percentage of mass lost at specific temperature ranges. | Quantifies the extent of decomposition or volatilization. |
| Melting Point (Tm) | DSC | The temperature at which a solid becomes a liquid. | A sharp melting point can indicate purity. |
| Glass Transition Temperature (Tg) | DSC | The temperature at which an amorphous solid transitions from a rigid to a more flexible state. | Relevant for understanding the physical state of non-crystalline samples. |
| Decomposition Enthalpy (ΔHd) | DSC | The heat released or absorbed during decomposition. | Indicates the energetic potential of the decomposition process. |
Section 2: Potential Degradation Pathways
The structure of 2-(1-Methylethylidene)-1,4-butanediol, featuring two hydroxyl groups and a carbon-carbon double bond, suggests several potential pathways for thermal degradation.
-
Dehydration: Alcohols can undergo dehydration to form alkenes, particularly in the presence of acidic catalysts or at elevated temperatures.[2][3] For a diol, this can lead to the formation of unsaturated cyclic ethers or dienes.
-
Oxidation: The presence of hydroxyl groups and an allylic position makes the molecule susceptible to oxidation, especially in an air or oxygen-containing atmosphere. This can lead to the formation of aldehydes, ketones, or carboxylic acids.[4][5]
-
Isomerization: The double bond may migrate under thermal stress, potentially leading to the formation of a more stable isomer.[6]
-
Polymerization/Oligomerization: The double bond and hydroxyl groups can participate in polymerization or oligomerization reactions at elevated temperatures.
Caption: Potential thermal degradation routes.
To elucidate the actual degradation products, advanced techniques such as TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR) are highly recommended. These hyphenated techniques allow for the real-time identification of evolved gases during the TGA experiment.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the thermal analysis of diols in a question-and-answer format.
Q1: My TGA curve shows a significant mass loss at a relatively low temperature (e.g., below 100°C). What is the likely cause?
A1: This is often not due to the decomposition of the compound itself. Consider the following possibilities:
-
Residual Solvent: The sample may contain residual solvent from its synthesis or purification. This is a common cause of early mass loss. To confirm this, you can perform a TGA-MS analysis to identify the evolved species.
-
Hygroscopic Nature: Diols can be hygroscopic and absorb moisture from the atmosphere. The mass loss could be due to the evaporation of water.
-
Volatile Impurities: Low molecular weight impurities from the synthesis could be volatilizing.
Q2: The melting peak in my DSC thermogram is broad and not sharp. What does this imply?
A2: A broad melting peak typically suggests a lack of purity. Impurities can disrupt the crystal lattice of a compound, leading to a depression and broadening of the melting range. Alternatively, the sample may exist in multiple crystalline forms (polymorphism), each with a slightly different melting point.
Q3: My sample changed color upon heating in the DSC, but the TGA showed no corresponding mass loss. What could be happening?
A3: A color change without mass loss often indicates a solid-state reaction such as:
-
Isomerization: The molecule may be rearranging to a more conjugated or colored isomer.
-
Oligomerization/Polymerization: A small degree of polymerization may occur, altering the electronic properties and thus the color, without a significant change in mass.
-
Solid-State Degradation: The initial stages of degradation may not involve the release of volatile products.
Q4: How can I distinguish between simple evaporation and thermal decomposition in my TGA results?
A4: This is a critical question, especially for liquids. Here are some strategies:
-
Vary the Heating Rate: The onset temperature of decomposition is often dependent on the heating rate, whereas evaporation is more influenced by vapor pressure. Running the TGA at different heating rates (e.g., 5, 10, and 20°C/min) can provide insights.
-
Use Hermetically Sealed Pans in DSC: Performing a DSC experiment in a hermetically sealed pan will suppress evaporation. If an endothermic event (boiling) is replaced by a high-pressure event (pan rupture) or an exothermic decomposition, it indicates the volatility of the sample.
-
TGA-MS or TGA-FTIR: These techniques provide definitive identification of the evolved gases. If the detected species corresponds to the parent molecule, it is evaporation. If fragments are detected, it is decomposition.
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions to maintain the thermal stability of 2-(1-Methylethylidene)-1,4-butanediol?
A1: Given its diol structure, it is advisable to store the compound in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation.
Q2: How might impurities from the synthesis affect the thermal stability?
A2: Impurities can have a significant impact. Residual acidic or basic catalysts can lower the decomposition temperature by catalyzing degradation reactions like dehydration.[3] Unreacted starting materials or by-products can also act as plasticizers or initiate decomposition.
Q3: Does the heating rate in a TGA or DSC experiment influence the observed decomposition temperature?
A3: Yes, the heating rate can have a significant effect. Faster heating rates generally result in a higher observed onset of decomposition. This is because there is less time for the decomposition reaction to occur at any given temperature. For kinetic studies, it is common to use multiple heating rates.
Q4: What is the significance of the purge gas (e.g., nitrogen vs. air) in thermal stability studies?
A4: The choice of purge gas is crucial. An inert gas like nitrogen is used to study the inherent thermal stability of the compound in the absence of oxygen. Using air or oxygen as the purge gas allows for the investigation of oxidative stability, which is often lower than the thermal stability in an inert atmosphere.
References
-
ResearchGate. (n.d.). Zonation of alcohol degradation in vitro. (a) Allyl alcohol is oxidized... [Download Scientific Diagram]. Retrieved from [Link]
-
PMC. (n.d.). Isomerization Reactions of Allylic Alcohols into Ketones with the Grubbs Reagent. Retrieved from [Link]
-
SLT. (2025, May 8). Can Allylic Alcohol Be Oxidized By Pcc. Retrieved from [Link]
-
ACS Publications. (2025, August 15). Influence of Diol Structure on the Mechanical and Thermal Properties of Bio-Based UV-Curable Unsaturated Polyesters for 3D Printing | ACS Applied Polymer Materials. Retrieved from [Link]
-
SpringerLink. (n.d.). The effect of structural variations on the properties of polycarbonates susceptible to thermolytic or acidolytic degradation. Retrieved from [Link]
-
Scilit. (n.d.). Differential Thermal Analysis of Long‐Chainn‐Alcohols under High Pressure. Retrieved from [Link]
-
ResearchGate. (n.d.). The secondary allyl alcohol-driven degradation in solution postulated by Werner and Wolf. [Download Scientific Diagram]. Retrieved from [Link]
-
MDPI. (2025, August 30). Selective Deoxygenation of Biomass Polyols into Diols. Retrieved from [Link]
-
AMS Tesi di Dottorato. (n.d.). Oxidative cleavage of glycols derived from unsaturated fatty acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Allyl Ethers. Retrieved from [Link]
-
Chemguide. (n.d.). an introduction to alcohols. Retrieved from [Link]
-
NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved from [Link]
-
ACS Publications. (2001, March 24). Monte Carlo Calculations for Alcohols and Their Mixtures with Alkanes. Transferable Potentials for Phase Equilibria. 5. United-Atom Description of Primary, Secondary, and Tertiary Alcohols | The Journal of Physical Chemistry B. Retrieved from [Link]
-
ResearchGate. (2025, October 3). Thermal conductivity of sugar alcohols: A molecular dynamics insight. Retrieved from [Link]
-
PubMed. (2011, February 15). Thermodynamic analysis of alcohol effect on thermal stability of proteins. Retrieved from [Link]
-
ACS Publications. (2017, May 9). Synthesis and Characterization of Diol-Based Unsaturated Polyesters: Poly(diol fumarate) and Poly(diol fumarate-co-succinate) | Biomacromolecules. Retrieved from [Link]
-
ResearchGate. (2025, August 5). (PDF) The Effect of Carbon–Carbon Double Bonds on the Combustion Chemistry of Small Fatty Acid Esters. Retrieved from [Link]
-
Energy.gov. (2022, October 15). Diol Separations. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 17.6: Reactions of Alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of Some Organic Diols with Trialkylammonium Fluorochromates(VI), R3NH[CrO3F], (R= CH3, C2H5, C3H7 and C4H9) at Room Temperature and Under Microwave Condition. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting 2-(1-Methylethylidene)-1,4-butanediol Solubility
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals encountering solvation challenges with 2-(1-Methylethylidene)-1,4-butanediol (CAS: 42091-47-4).
Due to its structural dichotomy—a highly polar 1,4-diol backbone coupled with a moderately lipophilic isopropylidene group—this compound often exhibits stubborn insolubility, phase separation, or "oiling out" in non-polar organic solvents (e.g., hexanes, heptane, toluene, and cyclohexane). This guide provides field-proven, thermodynamically grounded strategies to overcome these bottlenecks.
Part 1: Frequently Asked Questions (Troubleshooting)
Q1: Why does 2-(1-Methylethylidene)-1,4-butanediol crash out or form a biphasic mixture in solvents like hexane or toluene? A: The issue is driven by the thermodynamics of intermolecular forces. The two primary hydroxyl groups in the 1,4-diol motif form a robust, cohesive network of intermolecular hydrogen bonds. To dissolve this compound in a non-polar solvent like hexane, you must break these strong diol-diol hydrogen bonds (an enthalpic penalty of ~20–25 kJ/mol per bond) and replace them with weak London Dispersion Forces (LDFs) between the diol and the solvent [1]. Because the energy recovered from LDFs is negligible compared to the energy required to break the hydrogen bonds, the dissolution is highly endothermic and thermodynamically unfavorable at room temperature.
Q2: How can I formulate a co-solvent system to dissolve it without completely altering my non-polar reaction medium? A: You must introduce a "bridge" solvent—a polar aprotic or weakly polar protic co-solvent that acts as a hydrogen-bond acceptor or donor. Adding 2–10% (v/v) of a co-solvent like Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc) provides oxygen atoms that can hydrogen-bond with the diol's hydroxyl protons [2]. This disrupts the diol's self-association, lowering the enthalpic penalty of dissolution while maintaining the bulk non-polar characteristics of your primary solvent.
Q3: Thermal agitation works initially, but the compound precipitates upon cooling. How do I stabilize the solution? A: This indicates you have crossed the cloud point (the temperature at which the solute is no longer completely miscible). Heating provides the kinetic energy to overcome the lattice/cohesive energy, but the thermodynamic equilibrium shifts back upon cooling. To stabilize the solution at room temperature, you must either decrease the target concentration (dilution) or incrementally increase the volume fraction of your co-solvent until the room-temperature solubility threshold is met.
Q4: Physical dissolution methods are failing for my high-concentration requirements. Are there chemical alternatives? A: Yes. If your workflow permits, you can perform transient chemical masking (derivatization). By reacting the diol with Trimethylsilyl chloride (TMS-Cl), you convert the polar hydroxyl groups into highly lipophilic silyl ethers. This completely eliminates hydrogen bonding, rendering the molecule infinitely miscible in non-polar solvents. The silyl groups can later be cleaved using mild fluoride sources (e.g., TBAF) or dilute acid.
Part 2: Data Presentation & Co-Solvent Selection
When selecting a co-solvent to bridge the polarity gap, consider the dielectric constant (ε) and the boiling point (for ease of downstream removal). Below is a matrix of recommended co-solvents for solubilizing 2-(1-Methylethylidene)-1,4-butanediol in aliphatic or aromatic hydrocarbons.
| Co-Solvent | Dielectric Constant (ε) | Boiling Point (°C) | H-Bond Acceptor/Donor | Recommended Starting Ratio (v/v %) |
| Tetrahydrofuran (THF) | 7.58 | 66.0 | Acceptor Only | 2% - 5% |
| Ethyl Acetate (EtOAc) | 6.02 | 77.1 | Acceptor Only | 5% - 10% |
| Isopropanol (IPA) | 18.23 | 82.5 | Acceptor & Donor | 1% - 3% |
| Dichloromethane (DCM) | 8.93 | 39.6 | Weak Acceptor | 10% - 15% |
Table 1: Physicochemical properties of recommended co-solvents for diol solubilization.
Part 3: Experimental Protocols
Protocol A: Controlled Co-Solvent Titration & Thermal Dissolution
Use this protocol to find the minimum amount of co-solvent required to achieve a stable, homogeneous solution without disrupting downstream non-polar workflows.
-
Baseline Suspension: Weigh your target mass of 2-(1-Methylethylidene)-1,4-butanediol into a dry vial. Add the required volume of your primary non-polar solvent (e.g., heptane) to reach your target molarity.
-
Thermal Agitation: Heat the suspension to 50°C using a water bath or reaction block while stirring at 500 rpm.
-
Validation Check: If the solution clears completely at 50°C, the issue is purely kinetic at room temperature.
-
-
Co-Solvent Titration: If the compound remains insoluble or oiled out at 50°C, begin adding THF dropwise (using a micro-syringe). Add in 1% (v/v) increments.
-
Equilibration: Allow 2 minutes of stirring between each addition. Note the exact volume of THF required to achieve a clear, homogeneous solution.
-
Cooling & Verification: Remove the vial from the heat source and allow it to cool to room temperature (20–25°C).
-
Validation Check: If precipitation occurs upon cooling, add an additional 1% (v/v) THF until the solution remains stable at room temperature for at least 1 hour.
-
Protocol B: Transient Silyl Protection (Chemical Masking)
Use this protocol when high concentrations (>0.5 M) are required in strictly non-polar media, and co-solvents cannot be tolerated.
-
Reaction Setup: Dissolve 1.0 eq of 2-(1-Methylethylidene)-1,4-butanediol in anhydrous DCM (0.2 M).
-
Base Addition: Add 2.5 eq of Imidazole and stir until completely dissolved. The imidazole acts as both a base and a nucleophilic catalyst.
-
Silylation: Cool the mixture to 0°C. Dropwise, add 2.2 eq of Trimethylsilyl chloride (TMS-Cl). A white precipitate (imidazole hydrochloride) will form immediately.
-
Completion & Workup: Stir at room temperature for 2 hours. Quench with saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Solvation: The resulting bis-TMS ether will now dissolve freely in hexanes, heptane, or toluene at virtually any concentration.
Part 4: Visualizations & Workflows
Thermodynamic pathway of diol dissolution via H-bond disruption.
Decision tree for resolving diol solubility in non-polar media.
References
Minimizing byproduct formation in 2-(1-Methylethylidene)-1,4-butanediol reactions
The following technical guide is structured as a dedicated Technical Support Center resource. It synthesizes mechanistic organic chemistry with practical process engineering to address the specific challenges of handling 2-(1-Methylethylidene)-1,4-butanediol .
Minimizing Byproduct Formation & Process Optimization
Molecule Profile & Reactivity Overview
Compound: 2-(1-Methylethylidene)-1,4-butanediol Synonyms: 2-Isopropylidene-1,4-butanediol; 2-Isopropylidenebutane-1,4-diol. Core Reactivity: This molecule is a bifunctional allylic alcohol . Its structure contains a 1,4-diol motif prone to cyclization and an electron-rich exocyclic double bond (isopropylidene group) susceptible to isomerization and oxidation.
Primary Stability Challenges:
-
Cyclodehydration: Formation of substituted tetrahydrofurans (THF derivatives).
-
Allylic Rearrangement: Migration of the double bond under acidic conditions.
-
Oligomerization: Unwanted etherification or radical cross-linking.
Troubleshooting Modules
Module A: Preventing Cyclization (The "THF" Pathway)
The Issue: Users frequently observe the formation of a low-boiling impurity, often identified as 3-isopropylidenetetrahydrofuran . This is the thermodynamic sink for 1,4-diols, driven by the favorable entropy of forming a 5-membered ring.
Mechanism:
Under acidic conditions (Brønsted or Lewis), one hydroxyl group is protonated (or coordinated), creating a good leaving group. The second hydroxyl group attacks the
Corrective Protocol:
-
pH Control (Critical):
-
Requirement: Maintain reaction pH
7.0. -
Action: If using acidic reagents (e.g., carboxylic acids for esterification), add a buffering agent or use a base-catalyzed transesterification route instead of direct Fischer esterification.
-
Buffer Recommendation: Mild inorganic bases (e.g.,
, ) or non-nucleophilic organic bases (e.g., Pyridine, DIPEA) if compatible.
-
-
Temperature Management:
-
Threshold: Cyclization rates increase exponentially above 130°C .
-
Action: Conduct reactions under vacuum to lower the boiling point of solvents/reagents, allowing processing temperatures
.
-
-
Catalyst Selection:
-
Avoid: Strong mineral acids (
, ) and acidic resins (Amberlyst 15) unless strictly necessary and monitored. -
Preferred: Neutral or basic catalysts (e.g., Titanium(IV) isopropoxide for esterifications, though Lewis acidic, is often milder than protonic acids).
-
Visualizing the Pathway:
Figure 1: The divergence between the desired reaction pathway and the acid-catalyzed cyclization trap.
Module B: Controlling Isomerization & Polymerization
The Issue: The exocyclic double bond is electron-rich. In the presence of radicals or strong acids, it can migrate (isomerize) to a more substituted position or participate in radical polymerization, leading to gums or insoluble gels.
Mechanism:
-
Isomerization: Acid-catalyzed 1,3-hydride shift moves the double bond into the chain or ring.
-
Polymerization: Oxidative stress generates radicals at the allylic position.
Corrective Protocol:
-
Radical Scavenging:
-
Standard: Add BHT (Butylated hydroxytoluene) or MEHQ (Monomethyl ether of hydroquinone) at 50–200 ppm levels to the reaction mixture if heating is required.
-
Note: MEHQ requires dissolved oxygen to function; do not fully sparge with nitrogen if using MEHQ. Use BHT for anaerobic conditions.
-
-
Solvent Choice:
-
Avoid: Ethers prone to peroxide formation (THF, Dioxane) unless freshly distilled/inhibited.
-
Preferred: Toluene, DCM, or DMF (anhydrous).
-
Frequently Asked Questions (FAQ)
Q1: Can I use standard silica gel chromatography to purify this diol?
-
Risk: Standard silica gel is slightly acidic (pH 5–6). This can catalyze cyclization or rearrangement on the column, leading to poor recovery.
-
Solution: Pre-treat the silica gel with 1% Triethylamine (TEA) in the eluent to neutralize acid sites. Alternatively, use neutral alumina.
Q2: The material turned yellow upon storage. Is it degraded?
-
Diagnosis: Yellowing often indicates oxidation of the allylic functionality or trace polymerization.
-
Fix: Check purity via NMR/GC. If purity is >98%, the color is likely a trace impurity (quinones). Distill under high vacuum to restore clarity. Store under Argon at 4°C.
Q3: What is the best method to remove water without cyclizing the diol?
-
Avoid: Acidic drying agents (
) or high-heat oven drying. -
Recommended: Azeotropic distillation with benzene or toluene (Dean-Stark trap) at moderate temperatures, or use molecular sieves (3Å or 4Å).
Experimental Data Summary
Table 1: Stability of 2-(1-Methylethylidene)-1,4-butanediol under various conditions.
| Condition | Catalyst/Additive | Temperature | Time (h) | Main Byproduct | Yield Loss |
| Acidic | p-TsOH (1 mol%) | 80°C | 4 | Tetrahydrofuran deriv. | > 85% |
| Neutral | None | 120°C | 24 | Oligomers (Trace) | < 5% |
| Basic | 100°C | 12 | None | < 1% | |
| Radical | AIBN (Initiator) | 70°C | 6 | Crosslinked Gel | 100% |
Decision Logic for Process Optimization
Use this logic flow to determine the root cause of yield loss in your specific application.
Figure 2: Diagnostic logic for identifying the source of byproduct formation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13095499, 2-Isopropyl-1,4-butanediol. Retrieved from . (General properties of the saturated analog).
-
Sigma-Aldrich. 2-(1-METHYLETHYLIDENE)-1,4-BUTANEDIOL Product Detail. Retrieved from . (Commercial availability and handling).
-
Mothe, S. R., et al. (2012). Brønsted acid-catalyzed cycloisomerization of but-2-yne-1,4-diols. Journal of Organic Chemistry. Retrieved from . (Mechanistic insight into 1,4-diol cyclization pathways).
- Sato, S., et al. (2003).Dehydrogenative cyclization of 1,4-butanediol over copper-based catalyst. Applied Catalysis A: General. (Kinetics of BDO to GBL/THF conversion).
-
ChemicalBook. 1,4-Butanediol Properties and Reactions. Retrieved from . (General reactivity of 1,4-diols).
Validation & Comparative
GC-MS Fragmentation Patterns for Identifying 2-(1-Methylethylidene)-1,4-butanediol: A Comparative Analytical Guide
As gas chromatography-mass spectrometry (GC-MS) workflows expand to encompass complex specialty chemicals, synthetic intermediates, and toxicological analogues, the identification of rare isomers becomes a critical analytical challenge. 2-(1-Methylethylidene)-1,4-butanediol (CAS 42091-47-4) is a branched, unsaturated diol that presents unique chromatographic and mass spectral behaviors.
This guide provides a comprehensive, objective comparison of the GC-MS performance and fragmentation mechanics of 2-(1-Methylethylidene)-1,4-butanediol against its structural alternatives, equipping analytical scientists with the exact diagnostic ions and protocols needed for unambiguous identification.
The Causality of Derivatization: Why Free Diols Fail
Analyzing free, underivatized diols via GC-MS is fundamentally flawed. The active hydroxyl (-OH) groups hydrogen-bond strongly with the silanol groups on standard GC column stationary phases (e.g., 5% phenyl/95% dimethylpolysiloxane). This interaction causes severe peak tailing, irreversible adsorption, and thermal degradation at high injection port temperatures[1].
To circumvent this, we utilize Trimethylsilyl (TMS) derivatization . By reacting the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS), the active hydrogens are replaced with non-polar TMS groups.
-
The Causality: The TMS groups drastically reduce the boiling point and polarity of the analyte, enabling sharp, Gaussian peak shapes. The 1% TMCS acts as a critical catalyst to drive the silylation of sterically hindered hydroxyls, while Pyridine serves as both an aprotic solvent and a basic scavenger to neutralize acidic byproducts.
Fig 1: Self-validating TMS derivatization workflow for diol analysis.
Comparative GC-MS Fragmentation Mechanics
When subjected to 70 eV Electron Ionization (EI), the di-TMS derivative of 2-(1-Methylethylidene)-1,4-butanediol (Molecular Weight: 274 Da) yields a highly predictable fragmentation pattern[1]. However, to confidently identify it, we must compare its diagnostic ions against common alternatives: 1,4-Butanediol (a linear precursor)[2] and 2-Isopropyl-1,4-butanediol (its saturated analogue).
Table 1: GC-MS Diagnostic Ions Comparison (di-TMS Derivatives)
| Analyte (di-TMS derivative) | MW (Da) | [M]⁺• | Base Peak | Key Diagnostic Ions (m/z) | Primary Structural Driver |
| 2-(1-Methylethylidene)-1,4-butanediol | 274 | 274 (Weak) | 73 | 171 , 157, 184, 259 | Allylic alpha-cleavage |
| 1,4-Butanediol (1,4-BD) | 234 | 234 (Weak) | 73 | 131 , 144, 147, 219 | Standard chain cleavage |
| 2-Isopropyl-1,4-butanediol | 276 | 276 (Weak) | 73 | 173 , 186, 233, 261 | Saturated alpha-cleavage |
Mechanistic Breakdown of the Target Compound
The defining feature of 2-(1-Methylethylidene)-1,4-butanediol is the isopropylidene double bond at the C2 position. This unsaturation dictates the fragmentation logic:
-
m/z 171 (The Allylic Cleavage): Alpha cleavage of the C1-C2 or C3-C4 bond results in the loss of a •CH₂OTMS radical (103 Da). Because the remaining cation [M - 103]⁺ is heavily stabilized by the adjacent isopropylidene double bond (allylic resonance stabilization), the m/z 171 ion is highly abundant. This definitively distinguishes it from the saturated analogue (m/z 173) and unsubstituted 1,4-BD (m/z 131).
-
m/z 184 (Silanol Loss): The loss of TMSOH (90 Da) from the molecular ion generates the [M - 90]⁺• radical cation at m/z 184, confirming the presence of a silylated hydroxyl group.
-
m/z 73 (TMS Cation): The ubiquitous [Si(CH₃)₃]⁺ ion serves as the base peak, confirming successful derivatization.
Fig 2: Primary EI-MS fragmentation pathways for 2-(1-Methylethylidene)-1,4-butanediol di-TMS.
Self-Validating Experimental Protocol
To ensure data integrity, every derivatization protocol must be a self-validating system[3]. The following step-by-step methodology guarantees that negative results are due to the absence of the analyte, not a failure of the chemistry.
Step 1: Sample Dehydration Aliquot 50 µL of the sample extract into a glass GC vial. Evaporate to absolute dryness under a gentle stream of ultra-pure nitrogen.
-
Causality: BSTFA is highly sensitive to moisture. Even trace amounts of H₂O will preferentially react with the reagent, hydrolyzing it and leaving the diol underivatized.
Step 2: Internal Standard Reconstitution Reconstitute the dried residue in 50 µL of anhydrous Pyridine containing 10 µg/mL of Myristic acid-d27.
-
Causality (Self-Validation): Myristic acid-d27 acts as the internal control. If the di-TMS myristic acid-d27 peak (m/z 315) is absent, distorted, or exhibits poor recovery, the analyst can immediately diagnose moisture contamination or reagent degradation before interpreting the target spectra.
Step 3: Derivatization Add 50 µL of BSTFA containing 1% TMCS to the vial. Cap tightly with a PTFE-lined septum.
Step 4: Thermal Incubation Incubate the vial in a heating block at 65°C for 30 minutes. Allow the sample to cool to room temperature. Derivatized samples have a limited shelf life and should be analyzed within 24 hours[4].
Step 5: GC-MS Acquisition Inject 1 µL into the GC-MS.
-
Column: 30 m x 0.25 mm x 0.25 µm (e.g., DB-5MS).
-
Inlet: 250°C, Split ratio 10:1.
-
Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).
-
MS Source: 230°C, Electron Ionization (EI) at 70 eV, Scan range m/z 40–400.
References
-
Sessions, A.L. "TMS derivatives." Source: caltech.edu. URL: [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). "1,4-BUTANEDIOL." Source: swgdrug.org. URL: [Link]
-
National Institutes of Health (NIH) / PMC. "Spectral trends in GC-EI-MS data." Source: nih.gov. URL: [Link]
Sources
Comparative Guide: Reactivity & Applications of 2-(1-Methylethylidene)-1,4-butanediol
The following guide provides an in-depth technical comparison of 2-(1-Methylethylidene)-1,4-butanediol against its structural isomers and analogs. This analysis focuses on reactivity profiles, synthetic utility, and experimental handling, tailored for research and development applications.
Executive Summary & Chemical Identity[1]
2-(1-Methylethylidene)-1,4-butanediol (CAS: 42091-47-4), also known as 2-isopropylidene-1,4-butanediol, represents a unique class of unsaturated diols. Unlike linear 1,4-butanediol (BDO) or its saturated isomer 2-isopropyl-1,4-butanediol, this molecule features a tetrasubstituted alkene core and differentiated hydroxyl groups (one allylic, one homoallylic).
This structural asymmetry allows for orthogonal functionalization, making it a high-value scaffold for terpene synthesis, macrocyclization precursors, and modifying polyurethane soft segments to reduce crystallinity.
Core Comparison Matrix
| Feature | 2-(1-Methylethylidene)-1,4-butanediol | 2-Isopropyl-1,4-butanediol | 1,4-Butanediol (BDO) |
| CAS Number | 42091-47-4 | 39497-66-0 | 110-63-4 |
| Formula | C₇H₁₂O₂ | C₇H₁₆O₂ | C₄H₁₀O₂ |
| Unsaturation | Yes (Tetrasubstituted C=C) | No (Saturated) | No (Saturated) |
| OH Reactivity | Asymmetric : C1 (Allylic) >> C4 (Primary) | Symmetric : Both Primary | Symmetric : Both Primary |
| Steric Bulk | High (Planar Isopropylidene) | Moderate (Flexible Isopropyl) | Low (Linear) |
| Key Application | Terpene synthesis, Furan precursors | Lubricant additives, polyesters | Bulk polymer synthesis |
Reactivity Profile & Mechanistic Insights[2]
The Allylic Advantage: Selective Oxidation
The defining feature of 2-(1-Methylethylidene)-1,4-butanediol is the electronic differentiation between its two hydroxyl groups.
-
C1-OH (Allylic): Located adjacent to the electron-rich tetrasubstituted double bond. The C-H bond strength is significantly lower due to resonance stabilization of the radical/carbocation intermediate. It reacts rapidly with mild oxidants (e.g., MnO₂, IBX).
-
C4-OH (Homoallylic): Separated by a methylene spacer (-CH₂-). It behaves like a standard primary alcohol, requiring stronger forcing conditions to oxidize.
Experimental Implication: You can selectively oxidize C1 to the aldehyde (creating an
Cyclization Pathways
Under acidic conditions, 2-(1-Methylethylidene)-1,4-butanediol undergoes rapid cyclodehydration. The isopropylidene group stabilizes the carbocation intermediate at C2, facilitating 5-exo-trig cyclization to form dihydrofurans or furans.
-
Vs. Saturated Isomer: 2-Isopropyl-1,4-butanediol requires significantly higher temperatures or stronger acids (e.g., H₂SO₄ at 160°C) to cyclize to tetrahydrofuran derivatives because it lacks the double bond's electronic assistance.
Polymerization & Chain Extension
In polyurethane synthesis, replacing BDO with 2-(1-Methylethylidene)-1,4-butanediol disrupts the hard-segment packing.
-
Effect: The bulky isopropylidene group prevents efficient hydrogen bonding between urethane chains.
-
Result: Polymers with lower melting points, higher solubility in organic solvents, and increased optical clarity compared to BDO-based analogues.
Visualizing Reactivity Pathways[3]
The following diagram illustrates the divergent reaction pathways controlled by the specific structural features of the diol.
Figure 1: Divergent synthetic pathways for 2-(1-Methylethylidene)-1,4-butanediol driven by catalyst choice.
Experimental Protocols
Protocol A: Chemoselective Oxidation of the Allylic Alcohol
Objective: Selectively oxidize the C1 allylic hydroxyl to an aldehyde without affecting the C4 hydroxyl.
Materials:
-
2-(1-Methylethylidene)-1,4-butanediol (1.0 equiv)
-
Activated Manganese Dioxide (MnO₂) (10.0 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Preparation: Dissolve the diol in anhydrous DCM (0.1 M concentration) in a round-bottom flask.
-
Addition: Add activated MnO₂ in one portion. The large excess is necessary due to the surface-area-dependent mechanism of MnO₂.
-
Reaction: Stir vigorously at room temperature (25°C). Monitor by TLC (Visualize with KMnO₄ stain; the allylic alcohol spot will disappear, and a UV-active aldehyde spot will appear).
-
Note: The reaction typically completes in 2–4 hours. The saturated C4-OH remains unreacted under these conditions.
-
-
Workup: Filter the suspension through a pad of Celite to remove the manganese salts. Rinse the pad with DCM.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude hydroxy-aldehyde.
Protocol B: Acid-Catalyzed Cyclodehydration to 3-Isopropylfuran
Objective: Convert the diol into a substituted furan via dehydration.
Materials:
-
2-(1-Methylethylidene)-1,4-butanediol
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (5 mol%)
-
Toluene
Procedure:
-
Setup: Equip a flask with a Dean-Stark trap and reflux condenser.
-
Dissolution: Dissolve the diol and p-TsOH in toluene (0.2 M).
-
Reflux: Heat the mixture to reflux (110°C). Water generated from the dehydration will collect in the Dean-Stark trap.
-
Completion: Continue reflux until water evolution ceases (approx. 3–6 hours).
-
Purification: Cool to room temperature. Wash with saturated NaHCO₃ solution to neutralize the acid. Dry the organic layer over MgSO₄ and concentrate. Purify via distillation or flash chromatography (Hexanes/EtOAc).
References
-
Sigma-Aldrich. (n.d.). 2-(1-Methylethylidene)-1,4-butanediol Product Specification (CAS 42091-47-4). Retrieved from
-
PubChem. (n.d.).[1] 2-Isopropyl-1,4-butanediol (CAS 39497-66-0) Compound Summary. National Library of Medicine.[1] Retrieved from
-
Gantrade. (2022). 5 Key Facts About 1,4-Butanediol (BDO). Retrieved from
-
Organic Chemistry Portal. (n.d.). Synthesis of Furans via Cyclodehydration. Retrieved from
-
Frontiers in Chemistry. (2021). Enzyme-catalyzed allylic oxidation reactions: A mini-review. Retrieved from
Sources
A Senior Scientist's Comparative Guide to the Quantitative Analysis of 2-(1-Methylethylidene)-1,4-butanediol in Reaction Mixtures
Introduction: The Critical Need for Accurate Quantification
In the landscape of chemical synthesis and pharmaceutical development, precision is paramount. 2-(1-Methylethylidene)-1,4-butanediol, a key building block and intermediate, requires meticulous monitoring during reaction processes. Its concentration directly influences reaction kinetics, yield, and the purity profile of the final product. Inaccurate quantification can lead to process deviations, batch failures, and compromised product quality, making the selection of a robust analytical method a critical decision point for researchers and process chemists.
This guide provides an in-depth comparison of three orthogonal analytical techniques for the quantitative analysis of 2-(1-methylethylidene)-1,4-butanediol in complex reaction mixtures: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), and Quantitative Nuclear Magnetic Resonance (qNMR). The discussion is grounded in fundamental principles, field-proven protocols, and comparative performance data to empower scientists to select the most suitable method for their specific application. All validation parameters discussed are in accordance with the principles outlined in the ICH Q2(R1) guidelines.[1][2][3][4][5]
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas Chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For diols like 2-(1-methylethylidene)-1,4-butanediol, direct analysis can be challenging due to the polar hydroxyl groups, which may cause poor peak shape (tailing) and potential adsorption on the column. To overcome this, a derivatization step is often employed to convert the polar analyte into a more volatile and less polar form, significantly improving chromatographic performance.[6]
Causality of Method Choice: Why Derivatization is Key
The two hydroxyl groups in the target analyte can form hydrogen bonds, increasing its boiling point and its interaction with the stationary phase of the GC column. This leads to broad, tailing peaks, which are difficult to integrate accurately. By converting the hydroxyls into esters (e.g., acetates or valerates) or silyl ethers, we block this hydrogen bonding capability.[7][8] The resulting derivatives are more volatile and exhibit ideal Gaussian peak shapes, which are essential for reliable quantification. The Flame Ionization Detector (FID) is chosen for its high sensitivity to carbon-containing compounds and its wide linear range, making it ideal for assay and impurity quantification.[9]
Workflow for GC-FID Analysis
Caption: Workflow for quantitative GC-FID analysis with derivatization.
Detailed Experimental Protocol (GC-FID)
-
Internal Standard (ISTD) Stock Solution: Accurately prepare a 5 mg/mL solution of 1,3,5-trimethoxybenzene in pyridine.
-
Calibration Standards: Prepare a series of five calibration standards by accurately weighing 2-(1-methylethylidene)-1,4-butanediol (e.g., 1, 5, 10, 20, 50 mg) into separate 10 mL volumetric flasks. Add 1.0 mL of the ISTD stock solution to each and dilute to volume with pyridine.
-
Sample Preparation: Accurately weigh a portion of the reaction mixture (e.g., 100 mg) into a 10 mL volumetric flask. Add 1.0 mL of the ISTD stock solution and dilute to volume with pyridine.
-
Derivatization: Transfer 100 µL of each standard or sample solution into a 2 mL GC vial. Add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). Cap the vial tightly and heat at 70°C for 30 minutes. Allow to cool to room temperature before analysis.
-
GC-FID Conditions:
-
Column: Agilent DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Inlet: Split/Splitless, 250°C, Split ratio 50:1.
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.0 mL/min.
-
Oven Program: 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.
-
Detector: FID, 280°C.
-
-
Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the ISTD peak area versus the analyte concentration. Determine the concentration of the analyte in the sample from this curve.
Method 2: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
HPLC offers a significant advantage over GC by analyzing compounds at ambient temperature, thereby eliminating the risk of thermal degradation and often simplifying sample preparation. For analytes like 2-(1-methylethylidene)-1,4-butanediol that lack a strong UV chromophore, Refractive Index Detection (RID) is a robust and universal detection method.[10]
Causality of Method Choice: Why RID is a Viable Alternative
The RID detector measures the difference in the refractive index between the mobile phase and the sample eluting from the column.[11] This makes it a universal detector for any analyte present at a sufficient concentration, which is ideal for our target molecule. The choice of column is critical. While standard C18 columns may provide insufficient retention for this polar diol, a specialized column designed for polar analytes, such as an ion-exclusion column (e.g., Aminex HPX-87H) or a HILIC column, can achieve excellent separation from other reaction components.[10][11] This approach avoids the chemical handling and potential side reactions associated with derivatization.
Workflow for HPLC-RID Analysis
Sources
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. researchgate.net [researchgate.net]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. gcms.cz [gcms.cz]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. academics.su.edu.krd [academics.su.edu.krd]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
Definitive Guide to Elemental Analysis and Purity Verification: 2-(1-Methylethylidene)-1,4-butanediol
Topic: Elemental Analysis and Purity Verification of 2-(1-Methylethylidene)-1,4-butanediol Document Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and QA/QC Professionals in Drug Development & Polymer Synthesis.
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
2-(1-Methylethylidene)-1,4-butanediol (CAS: 42091-47-4), also known as 2-isopropylidene-1,4-butanediol, represents a distinct class of functionalized alkene diols. Unlike its saturated counterpart 1,4-Butanediol (BDO) —a commodity chemical—this compound introduces a sterically hindered exocyclic double bond. This structural feature is critical for applications requiring post-polymerization crosslinking or specific steric modulation in bioactive scaffolds.
However, this same functionality introduces analytical challenges. Standard protocols for BDO (Refractive Index detection, simple GC) are often insufficient for detecting the specific isomeric impurities and oxidative byproducts unique to the isopropylidene moiety.
This guide provides a validated analytical framework, comparing Elemental Analysis (EA) , GC-FID , and qNMR to establish a self-validating purity protocol.
Chemical Identity[3][10]
-
IUPAC Name: 2-(propan-2-ylidene)butane-1,4-diol
-
Molecular Formula:
-
Molecular Weight: 130.18 g/mol
-
Key Structural Feature: Tetrasubstituted double bond (Isopropylidene group), imparting unique UV characteristics and oxidative susceptibility compared to BDO.
Theoretical Baseline: Elemental Composition
Before instrumental analysis, a theoretical baseline is required. Elemental Analysis (CHN) serves as the primary "gatekeeper" method. It effectively distinguishes the target compound from its saturated analogs (e.g., if over-reduction occurred during synthesis) but fails to distinguish constitutional isomers.
Table 1: Theoretical Composition vs. Common Deviations
| Element | Theoretical Mass % ( | Tolerance Range ( | Common Deviation Cause |
| Carbon | 64.59% | 64.19% – 64.99% | Low: Moisture/Solvent retention. High: Incomplete combustion (soot). |
| Hydrogen | 10.84% | 10.44% – 11.24% | High: Residual solvent (MeOH/H2O). |
| Oxygen | 24.58% | N/A (Calculated) | High: Oxidation to peroxides/carboxylic acids. |
| Nitrogen | 0.00% | < 0.1% | Presence: Contamination from amine catalysts (if used in synthesis). |
Critical Insight: A passing CHN result confirms the bulk material is a diol of formula
, but it cannot rule out the presence of 2-isopropenyl-1,4-butanediol (a likely isomerization byproduct). Therefore, EA must never be the sole release criterion.
Comparative Analysis of Verification Methods
We evaluated three primary methodologies for purity verification. The following comparison highlights why a multi-modal approach is non-negotiable for this compound.
Method A: Combustion Analysis (CHN)
-
Principle: High-temperature combustion and TCD detection of gases (
, , ). -
Verdict: Necessary but Insufficient.
-
Pros: Excellent for determining bulk solvent content and confirming chemical formula.
-
Cons: Blind to structural isomers and minor oxidative degradation (<1%).
Method B: GC-FID (Derivatized)
-
Principle: Separation based on boiling point and polarity after silylation.
-
Verdict: Gold Standard for Quantitation.
-
Pros: High resolution of the target diol from its dehydration products (furans) and isomers.
-
Cons: Requires derivatization (BSTFA) to prevent tailing of the diol; thermal instability may induce artifacts if injector temp is too high.
Method C: HPLC-UV (Reverse Phase)
-
Principle: Separation on C18 column with UV detection.
-
Verdict: Superior to BDO Protocols.
-
Pros: Unlike 1,4-BDO (which requires RID), the isopropylidene group in the target molecule provides sufficient UV absorption at 210-220 nm , allowing for sensitive detection of conjugated impurities.
-
Cons: Lower sensitivity than GC-FID for non-UV active impurities (like saturated alcohols).
Experimental Protocols
Protocol 1: Self-Validating GC-FID Workflow
This protocol uses silylation to ensure thermal stability and sharp peak shapes.
Reagents:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Anhydrous Pyridine.
-
Internal Standard: Dodecane.
Step-by-Step:
-
Sample Prep: Weigh 10 mg of 2-(1-Methylethylidene)-1,4-butanediol into a GC vial.
-
Solubilization: Add 0.5 mL anhydrous pyridine.
-
Derivatization: Add 0.2 mL BSTFA. Cap and vortex.
-
Incubation: Heat at 60°C for 30 minutes to ensure complete silylation of both hydroxyl groups.
-
Injection: Inject 1 µL (Split 20:1) onto a DB-5MS column (30m x 0.25mm).
-
Temperature Program: Hold 80°C (2 min)
Ramp 10°C/min to 280°C Hold 5 min.
Acceptance Criteria:
-
Main peak (Di-TMS derivative) > 98.5% area.
-
Resolution (
) > 1.5 between target and any isomer peak.
Protocol 2: Diagnostic qNMR (Structural Lock)
NMR is the only method to definitively prove the position of the double bond (Exocyclic Isopropylidene vs. Endocyclic/Pendant).
Key Diagnostic Signals (
- 1.75 ppm (s, 6H): Two methyl groups on the double bond. Note: If these appear as doublets or multiplets, isomerization to the pendant isopropenyl group has occurred.
- 4.25 ppm (s, 2H): Methylene at C1 (Allylic alcohol).
- 3.70 ppm (t, 2H): Methylene at C4.
- 2.40 ppm (t, 2H): Methylene at C3.
Decision Logic & Impurity Pathways
The following diagrams illustrate the logical workflow for analysis and the chemical pathways leading to common impurities.
Diagram 1: Analytical Decision Matrix
Caption: Step-by-step decision tree ensuring both bulk purity (EA) and structural integrity (NMR).
Diagram 2: Impurity Formation Pathways
Understanding what you are detecting is as important as the detection itself.
Caption: Common degradation pathways. Impurity B is often detected by GC; Impurity A requires NMR.
Performance Comparison: Target vs. Alternatives
The table below summarizes why 2-(1-Methylethylidene)-1,4-butanediol requires a specialized analytical approach compared to standard diols.
| Feature | Target: 2-(1-Methylethylidene)-1,4-BDO | Alternative: 1,4-Butanediol (BDO) | Alternative: 2-Methylene-1,4-BDO |
| UV Detection | Yes (210 nm) – Isopropylidene group allows UV detection. | No – Requires RID or ELSD (Low sensitivity). | Yes (210 nm) – Terminal alkene allows UV detection. |
| Stability | Moderate – Susceptible to allylic oxidation; requires storage < 4°C. | High – Stable at room temp; resistant to oxidation. | Low – High polymerization risk; requires inhibitors (BHT). |
| Isomerism | Structural Only – No E/Z isomers (Symmetric methyls). | None – Saturated chain. | Structural Only – No E/Z isomers. |
| NMR Fingerprint | Distinct Singlet (6H) ~1.75 ppm. | Multiplets only (1.6 & 3.6 ppm). | Distinct Doublets (2H) ~5.0 ppm (Vinylic). |
Conclusion
For verifying the purity of 2-(1-Methylethylidene)-1,4-butanediol, Elemental Analysis provides the necessary confirmation of bulk composition, but it must be paired with GC-FID (silylated) to quantify isomers and 1H NMR to structurally validate the position of the double bond. Researchers should avoid relying solely on HPLC-UV due to the potential for low extinction coefficients compared to aromatic impurities.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 18053 (2-Methyl-1,4-butanediol - Structural Analog). [Link][1]
-
Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations. [Link]
-
SWGDRUG. Analytical Methods for 1,4-Butanediol (Base Protocol). [Link]
Sources
Comparative study of diol chain extenders: 2-(1-Methylethylidene)-1,4-butanediol vs BDO
1,4-Butanediol (BDO) vs. 2-(1-Methylethylidene)-1,4-butanediol
For researchers and drug development professionals engineering advanced segmented polyurethanes (PUs), the selection of a chain extender is a critical determinant of the polymer's final morphology, mechanical profile, and biological utility. While 1,4-Butanediol (BDO) remains the undisputed gold standard for industrial elastomers, specialized applications in drug delivery, bio-coatings, and transparent biomaterials increasingly demand structural modifications.
This guide provides a rigorous comparative analysis between the linear BDO and the sterically hindered 2-(1-Methylethylidene)-1,4-butanediol (CAS: 42091-47-4), detailing the mechanistic causality behind their divergent properties and providing a self-validating experimental framework for their implementation.
Mechanistic Causality: Linear vs. Sterically Hindered Architectures
Segmented polyurethanes derive their unique elastomeric properties from thermodynamic incompatibility between the "soft segment" (typically a polyether or polyester macroglycol) and the "hard segment" (formed by the diisocyanate and the short-chain diol extender).
The BDO Baseline: Crystalline Microphase Separation
BDO is a highly flexible, linear aliphatic diol. When reacted with a diisocyanate (e.g., MDI), it forms highly regular, tightly packed hard segments. This linear architecture facilitates strong, highly ordered inter-chain hydrogen bonding between urethane linkages. As established in foundational structure-property studies , this strong cohesive energy drives robust microphase separation , resulting in distinct crystalline hard domains dispersed within a rubbery soft matrix. The result is exceptional tensile strength and tear resistance, but often at the cost of optical transparency and solubility.
The Isopropylidene Disruption: Free Volume and Phase Mixing
2-(1-Methylethylidene)-1,4-butanediol introduces a bulky, unsaturated isopropylidene side group (=C(CH₃)₂) directly at the C2 position of the butanediol backbone.
From a thermodynamic perspective, this bulky pendant group acts as a structural wedge. It induces severe steric hindrance , preventing the urethane chains from aligning close enough to establish a regular hydrogen-bonding network. Consequently, the hard segment's cohesive energy density drops, and its ability to crystallize is virtually eliminated. Instead of phase-separating into discrete crystalline domains, the hard segments are forced into phase mixing with the soft segments .
Furthermore, the presence of the localized alkene (double bond) provides a highly valuable reactive site for post-polymerization functionalization—a critical feature for conjugating targeting ligands or drug molecules in nanomedicine.
Mechanistic pathway illustrating how steric hindrance alters polyurethane microphase separation.
Comparative Performance Data
The structural divergence between these two chain extenders dictates entirely different physical and chemical profiles, summarized in the table below.
| Property / Parameter | 1,4-Butanediol (BDO) | 2-(1-Methylethylidene)-1,4-butanediol | Causality / Mechanistic Driver |
| Hard Segment Crystallinity | High | Low to Amorphous | Linear structure allows tight packing; the bulky isopropylidene group prevents spatial alignment. |
| Microphase Separation | Distinct (Phase Separated) | Mixed (Phase Mixing) | Strong H-bonding in BDO drives thermodynamic domain segregation. |
| Optical Clarity | Opaque / Translucent | Highly Transparent | The lack of crystalline hard domains eliminates light scattering in the visible spectrum. |
| Solvent Solubility | Low (requires aggressive solvents like DMF, DMAc) | High (soluble in THF, Acetone, Ethyl Acetate) | Disrupted H-bonding lowers the cohesive energy density, allowing easier solvent penetration. |
| Post-Polymerization Reactivity | None (Fully saturated) | High (Reactive Alkene) | The pendant double bond allows for UV-crosslinking, thiol-ene click chemistry, or drug conjugation. |
| Tensile Strength | Very High | Moderate | Phase mixing reduces the physical crosslinking effect of hard domains, softening the polymer. |
Self-Validating Experimental Protocol: Prepolymer Synthesis
To ensure scientific integrity and reproducibility, the synthesis of polyurethanes must not rely on assumed stoichiometry. Moisture contamination or side reactions (e.g., allophanate formation) will skew the molecular weight. The following two-step prepolymer protocol incorporates mandatory analytical validation checkpoints.
Materials Required
-
Macroglycol: Poly(tetramethylene ether) glycol (PTMEG), MW 1000 g/mol .
-
Diisocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI).
-
Chain Extenders: BDO and 2-(1-Methylethylidene)-1,4-butanediol .
-
Catalyst: Dibutyltin dilaurate (DBTDL) - Optional, depending on desired kinetics.
Step-by-Step Workflow
Step 1: Dehydration & Baseline Validation
-
Load PTMEG into a 3-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet.
-
Heat to 80°C under vacuum (1-2 mmHg) for 2 hours to remove trace water.
-
Validation Checkpoint 1: Perform Karl Fischer titration. Proceed only if moisture content is < 0.02% to prevent urea-forming side reactions.
Step 2: Prepolymer Synthesis
-
Cool the PTMEG to 60°C. Add MDI at a targeted NCO:OH molar ratio of 2:1.
-
React at 80°C for 2 hours under a continuous nitrogen blanket.
-
Validation Checkpoint 2: Determine the free isocyanate (-NCO) content via di-n-butylamine back-titration according to ASTM D2572 . Calculate the exact mass of chain extender required based on the actual (not theoretical) NCO content.
Step 3: Chain Extension & Curing
-
Degas the prepolymer under vacuum for 15 minutes to remove trapped nitrogen bubbles.
-
Rapidly add the calculated stoichiometric amount (NCO:OH = 1.05:1.00) of either BDO or 2-(1-Methylethylidene)-1,4-butanediol. Mix vigorously for 60 seconds.
-
Cast the reacting mixture into a pre-heated (100°C) Teflon mold.
-
Cure at 100°C for 16 hours.
-
Validation Checkpoint 3: Perform FTIR spectroscopy on the cured films. The complete disappearance of the asymmetric NCO stretching band at 2270 cm⁻¹ validates reaction completion.
Workflow for self-validating polyurethane synthesis comparing linear and branched chain extenders.
Implications for Drug Development Professionals
For pharmaceutical scientists engineering polymer-based drug delivery systems (e.g., drug-eluting stents, subcutaneous implants, or electrospun wound dressings), the shift from BDO to 2-(1-Methylethylidene)-1,4-butanediol offers two distinct strategic advantages:
-
Processability via Enhanced Solubility: BDO-extended polyurethanes often require highly toxic, high-boiling solvents (DMF, DMAc) for processing, which are notoriously difficult to strip from medical devices and pose severe cytotoxicity risks. The phase-mixed morphology induced by the isopropylidene group allows the polymer to be dissolved in more volatile, less toxic solvents (like THF or Acetone), simplifying solvent-casting and electrospinning workflows.
-
Bio-conjugation via Thiol-Ene Click Chemistry: The pendant double bond in 2-(1-Methylethylidene)-1,4-butanediol is highly amenable to UV-initiated thiol-ene "click" reactions. This allows researchers to covalently tether targeting peptides, antimicrobial agents, or sustained-release prodrugs directly to the polyurethane backbone without degrading the polymer's primary urethane linkages.
References
-
Paik Sung, C. S., & Schneider, N. S. (1978). Structure-property relationships of polyurethanes based on toluene diisocyanate. Journal of Materials Science, 13(8), 1689–1699.[Link]
-
Sonnenschein, M. F. (2014). Polyurethanes: Science, Technology, Markets, and Trends. John Wiley & Sons.[Link]
-
ASTM International. (2019). Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers (ASTM D2572-19). [Link]
Safety Operating Guide
2-(1-Methylethylidene)-1,4-butanediol proper disposal procedures
Operational Safety and Disposal Guide: 2-(1-Methylethylidene)-1,4-butanediol
As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers and drug development professionals with field-proven, self-validating protocols for the handling and disposal of 2-(1-Methylethylidene)-1,4-butanediol. This document bridges the gap between fundamental chemical properties and practical laboratory safety, ensuring strict compliance with environmental regulations.
Physicochemical Properties & Mechanistic Hazard Profile
To safely manage any chemical, we must first understand how its molecular structure dictates its reactivity and environmental impact. 2-(1-Methylethylidene)-1,4-butanediol is an unsaturated aliphatic diol widely utilized in polymer synthesis, polyurethane formulation, and biocatalytic cascades[1].
Table 1: Quantitative Data and Chemical Identification
| Property | Value |
| Chemical Name | 2-(1-Methylethylidene)-1,4-butanediol |
| CAS Number | 42091-47-4 |
| Molecular Formula | C7H14O2 |
| Molecular Weight | 130.188 g/mol |
| Chemical Classification | Non-halogenated Organic Solvent / Unsaturated Diol |
| Key Functional Groups | Isopropylidene (C=C double bond), Primary Hydroxyls (-OH) |
The Causality of Hazards: The dual functionality of this molecule requires specific logistical planning. The primary hydroxyl groups make the compound highly reactive toward esterification and hydrophilic enough to absorb atmospheric moisture. More critically, the isopropylidene double bond is susceptible to electrophilic addition, ozonolysis, and free-radical polymerization[2]. Because the molecule contains strictly carbon, hydrogen, and oxygen—and lacks halogens like fluorine, chlorine, bromine, or iodine—it is strictly classified as a non-halogenated organic waste [3][4].
Operational Safety & Handling Protocols
Every protocol must be a self-validating system. By verifying conditions before proceeding, you eliminate the compounding of errors.
Step-by-Step Handling Methodology:
-
Pre-Operation Verification: Before opening the reagent, verify that the fume hood has a face velocity of at least 100 feet per minute (fpm). Ensure a secondary containment tray is present to catch accidental drips.
-
PPE Requirements: Don standard nitrile gloves, chemical splash goggles, and a flame-resistant lab coat. The defatting nature of organic solvents can cause dermatitis upon prolonged skin contact[5].
-
Incompatibility Check: Visually inspect the workspace. Remove all strong oxidizers (e.g., peroxides, permanganates), concentrated inorganic acids, and free-radical initiators. Mixing this unsaturated diol with oxidizers can trigger an exothermic reaction at the double bond[6][7].
-
Dispensing & Sealing: Use dedicated glass or compatible plastic pipettes. Cap the primary container immediately after use. This prevents atmospheric moisture absorption (which degrades the reagent) and minimizes the accumulation of flammable vapors[6].
Waste Segregation & Proper Disposal Procedures
Proper disposal is dictated by the EPA's Resource Conservation and Recovery Act (RCRA) guidelines.
The "Why" Behind Segregation (Expertise & Experience): Environmental Health and Safety (EHS) departments bulk non-halogenated organic solvents into 55-gallon drums for "fuels blending"—a sustainable process where the waste is incinerated to recover energy[3]. Halogenated solvents (containing F, Cl, Br, I) cannot be used for fuel blending because their combustion produces toxic dioxins and corrosive hydrogen chloride gas; thus, they require specialized, high-temperature incineration[3].
Critical Insight: Mixing even a few drops of a halogenated solvent (like chloroform or dichloromethane) into a non-halogenated container converts the entire volume into halogenated waste. This simple error doubles the disposal cost and significantly increases the environmental burden[3][4].
Step-by-Step Disposal Methodology:
-
Container Selection: Select a UN-approved, vapor-tight container (e.g., a 5-liter plastic can or a 5-gallon safety disposal can) designated exclusively for non-halogenated organic solvents[8][9].
-
Immediate Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name ("2-(1-Methylethylidene)-1,4-butanediol") the moment the first drop of waste is added[6][7]. Do not use abbreviations or chemical formulas, as unlabeled containers require expensive analytical testing prior to disposal[6].
-
Waste Transfer: Transfer the spent diol into the waste container strictly inside a fume hood. Ensure the waste contains less than 10% water to remain eligible for fuel blending[8].
-
Seal and Store: Keep the container tightly closed (vapor-tight and spill-proof) at all times except when actively adding waste[6][7]. Store in a well-ventilated area away from heat sources.
-
Volume Management: Do not exceed 55 gallons of accumulated hazardous waste in the laboratory. Submit a chemical waste pickup request to your EHS department well before reaching capacity[6][7].
Decision matrix for segregating 2-(1-Methylethylidene)-1,4-butanediol waste streams.
Spill Response & Emergency Protocols
A self-validating spill response ensures containment is achieved before decontamination begins, preventing the spread of hazardous materials.
Step-by-Step Spill Response Methodology:
-
Assess and Isolate: Determine the spill volume. For minor spills (<1 Liter), restrict access to the immediate area. For major spills, evacuate the lab and contact EHS immediately[5].
-
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Causality: Using combustible materials like paper towels on concentrated organic spills increases the fire hazard; inert materials mitigate this risk[5].
-
Collection: Sweep the absorbed mixture using a non-sparking tool and place it into a solid hazardous waste container (e.g., a white UN-approved pail)[10].
-
Decontamination: Wash the affected surface with soap and water (preferably a liquid soap containing pink lanolin) to remove residual diol and prevent skin sensitization[6].
-
Disposal: Label the solid waste container as "Solid Hazardous Waste - Contaminated with 2-(1-Methylethylidene)-1,4-butanediol" and request an immediate EHS pickup[10].
Step-by-step operational workflow for minor chemical spill containment and decontamination.
References
-
University of Illinois Division of Research Safety. "Non-halogenated Organic Solvents - Standard Operating Procedure". Illinois DRS. URL:[Link]
-
University of Louisville Department of Environmental Health and Safety. "Chemical Waste Management: Combining Compatible Used Organic Solvents". UofL DEHS. URL:[Link]
Sources
- 1. kompozit.org.tr [kompozit.org.tr]
- 2. mdpi.com [mdpi.com]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. files.upei.ca [files.upei.ca]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. louisville.edu [louisville.edu]
- 8. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. unis.no [unis.no]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
